Technical Documentation Center

2-Methylpyrrolidine-3-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylpyrrolidine-3-carboxylic acid hydrochloride
  • CAS: 1803589-97-0

Core Science & Biosynthesis

Foundational

The Privileged Scaffold: 2-Methylpyrrolidine-3-Carboxylic Acid Hydrochloride in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic introduction of conformational constraints into small molecules is a proven tactic for enhancing target affinity and selectivity. 2-Methylpy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic introduction of conformational constraints into small molecules is a proven tactic for enhancing target affinity and selectivity. 2-Methylpyrrolidine-3-carboxylic acid hydrochloride has emerged as a privileged chiral building block in this domain. By acting as a rigidified β -proline analog, this scaffold provides a highly defined three-dimensional vector for functional groups, making it indispensable in the development of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs), Deubiquitinase (DUB) inhibitors, and advanced enzyme antagonists.

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and target-oriented applications of this critical compound, designed specifically for drug development professionals.

Physicochemical Profiling & Structural Dynamics

The utility of 2-methylpyrrolidine-3-carboxylic acid hydrochloride is rooted in its unique structural dynamics. The five-membered pyrrolidine ring provides a rigid framework, but it is the specific substitution pattern that dictates its pharmacological value:

  • Conformational Constraint (C2-Methyl Group): The introduction of a methyl group at the C2 position provides critical steric bulk. This substitution biases the pyrrolidine ring pucker, locking it into a specific envelope conformation. This pre-organization reduces the entropic penalty upon binding to target enzymes, significantly enhancing binding affinity[1].

  • Chemical Stability (Hydrochloride Salt): Free β -amino acids are notoriously prone to auto-condensation (e.g., diketopiperazine formation) and degradation. The hydrochloride salt neutralizes the secondary amine, preventing intermolecular reactions and yielding a highly crystalline, shelf-stable solid that is ideal for long-term storage and precise stoichiometric weighing[2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Methylpyrrolidine-3-carboxylic acid hydrochloride
CAS Registry Number 1803589-97-0
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
Stereochemical Variants (2S,3S), (2S,3R), etc.
Typical Form Crystalline Solid

Synthetic Strategies & Methodologies

De Novo Synthesis via Organocatalysis

The pyrrolidine core is typically constructed using an organocatalytic enantioselective Michael addition. A 4-alkyl-substituted 4-oxo-2-enoate is reacted with a nitroalkane in the presence of a chiral hydrogen-bonding catalyst (e.g., a squaramide or thiourea derivative). This is followed by reductive cyclization to yield the highly enantiomerically enriched 2-methylpyrrolidine-3-carboxylic acid derivative. This method provides expedient access to the scaffold with excellent stereocontrol (up to 97% enantiomeric excess)[3],[4].

Functionalization: Self-Validating Amide Coupling Protocol

To utilize this scaffold in drug discovery, the carboxylic acid is frequently coupled with complex amines. Propylphosphonic anhydride (T3P) is the reagent of choice due to its low toxicity, exceptional yields, and near-zero rate of epimerization at the α -chiral center[5],[6].

Protocol 1: T3P-Mediated Amide Coupling

  • Preparation: Suspend (2S,3S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Causality: THF provides a polar aprotic environment that completely solubilizes the Boc-protected intermediate while preventing competitive solvolysis of the activated ester.

  • Activation: Add T3P (50% solution in EtOAc, 3.0 eq) at room temperature and stir for 30 minutes.

    • Causality: T3P forms a highly reactive mixed anhydride. Pre-activation ensures complete conversion of the acid before the amine is introduced, minimizing unreacted starting material.

  • Coupling: Cool the mixture to 0 °C. Add the target amine (0.9 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: Cooling to 0 °C controls the exothermic coupling, preventing thermal degradation. DIPEA serves a dual purpose: it neutralizes any HCl salts present and acts as a basic scavenger for the phosphonic acid byproduct generated by T3P[5].

  • Workup & Validation (Self-Validating System): Stir for 1 hour at room temperature. Quench with water and extract with EtOAc.

    • Validation: The water-soluble T3P byproducts partition entirely into the aqueous phase, making this a self-cleansing protocol. The organic layer is concentrated, and product formation is validated via LCMS (monitoring for the expected [M+H]+ mass and >95% UV purity)[6].

Protocol 2: Boc-Deprotection

  • Acidolysis: Dissolve the coupled intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Causality: DCM stabilizes the carbocation intermediates. TFA provides the precise acidity required to cleave the tert-butyl ester without hydrolyzing the newly formed amide bond.

  • Isolation: Stir for 1-3 hours, concentrate under reduced pressure, and triturate with diethyl ether.

    • Validation: Diethyl ether selectively precipitates the TFA salt of the product while dissolving non-polar impurities. Successful deprotection is validated by a shift in LCMS retention time and a mass loss of 100 Da[5].

Target-Oriented Applications in Drug Discovery

The 2-methylpyrrolidine-3-carboxylic acid scaffold is actively deployed across several cutting-edge therapeutic areas:

  • Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs): Pyrrole-scaffold inhibitors utilizing the (2S,3S)-2-methylpyrrolidine-3-carboxylic acid core have been developed as potent CAM-N modulators. The pyrrolidine scaffold precisely mimics interactions with the L140B residue of the HBV core protein. This maximizes nonpolar interactions in the solvent-accessible region, inhibiting the assembly of Cp dimers and drastically reducing cccDNA formation (a critical step for viral eradication)[7],[8].

  • Deubiquitinase (DUB) Inhibitors: 1-Cyano-pyrrolidine derivatives synthesized from this scaffold are potent inhibitors of ubiquitin C-terminal hydrolase L1 (UCHL1), a target implicated in oncology and neurodegeneration. Following amide coupling and Boc-deprotection, the secondary amine is reacted with cyanogen bromide to install a cyano group. This cyano group acts as a covalent warhead, while the 2-methylpyrrolidine core provides exquisite spatial geometry for target selectivity[9],[5].

  • Arginase I and II Inhibition: Broader derivatives of the pyrrolidine-3-carboxylic acid scaffold (such as 3-amino-4-(3-boronopropyl) analogues) have resulted in third-generation arginase inhibitors. The ring constraint reduces conformational entropy, leading to a 1000-fold increase in potency relative to linear standards, achieving IC50 values in the low nanomolar range[10],[1].

Table 2: Quantitative Pharmacological & Synthetic Metrics
Target / ReactionMetric / CompoundValue / Outcome
Arginase I Inhibition NED-3238 (Pyrrolidine Lead)IC50 = 1.3 nM[10]
Arginase II Inhibition NED-3238 (Pyrrolidine Lead)IC50 = 8.1 nM[10]
Organocatalytic Synthesis 5-methylpyrrolidine-3-carboxylic acid97% enantiomeric excess (ee)[4]
T3P Amide Coupling Intermediate J10 (Patent Data)Quantitative Yield (~100%)[6]

Pharmacological Workflow

The following diagram illustrates the strategic divergence of the 2-methylpyrrolidine-3-carboxylic acid scaffold into various therapeutic pipelines.

G N1 2-Methylpyrrolidine-3-carboxylic acid (Chiral Pool Scaffold) N2 Functionalization (T3P Coupling / Cyanation) N1->N2 Synthetic Diversification N3 Arginase I/II Inhibitors (Boronopropyl Derivatives) N2->N3 Boronic Acid Addition N4 HBV CAM-N Modulators (Pyrrole-Scaffolds) N2->N4 Hydrophobic Sidechains N5 DUB Inhibitors (1-Cyano-pyrrolidines) N2->N5 Cyanation (CN) N6 Immunotherapy & Metabolic Control N3->N6 Target Modulation N7 Viral Eradication (cccDNA Reduction) N4->N7 Target Modulation N8 Targeted Protein Degradation (UCHL1) N5->N8 Target Modulation

Workflow from 2-Methylpyrrolidine-3-carboxylic acid scaffold to therapeutic target modulation.

Sources

Exploratory

mechanism of action of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride Introduction The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a multitude of biologically active compounds.[1] Its non-planar, saturated structure allows for precise three-dimensional exploration of pharmacophore space, a critical feature for achieving high target specificity and potency.[1] This guide focuses on a specific, yet under-characterized derivative, 2-Methylpyrrolidine-3-carboxylic acid hydrochloride. While extensive research exists for the broader class of pyrrolidine-3-carboxylic acids, which have shown activity as endothelin receptor antagonists[2], enzyme inhibitors[3][4][5], and receptor agonists[3], the precise molecular mechanism of this particular hydrochloride salt remains to be fully elucidated.

As a Senior Application Scientist, this document is designed to serve as a comprehensive roadmap for researchers and drug development professionals. It moves beyond a simple listing of facts to provide a logical, experience-driven framework for systematically investigating the in vitro mechanism of action of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride. We will explore plausible biological targets based on structure-activity relationships of related molecules, detail robust experimental protocols for target validation, and provide insights into interpreting the resulting data. This guide is built on the principle of self-validating experimental systems, ensuring that each step provides a clear, actionable outcome that informs the next phase of investigation.

Section 1: Structural and Physicochemical Analysis

The structure of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride features a five-membered nitrogen heterocycle with two key functional groups: a carboxylic acid at the 3-position and a methyl group at the 2-position. The stereochemistry at these two chiral centers will be a critical determinant of biological activity, as enantiomers often exhibit different binding affinities and efficacies with enantioselective proteins.[1] The hydrochloride salt form generally enhances aqueous solubility and stability, making it suitable for in vitro assay development.

The core scaffold, pyrrolidine-3-carboxylic acid (also known as β-proline), is a valuable chiral building block for synthesizing bioactive molecules.[3][6] The presence of the secondary amine confers basicity to the scaffold, while the carboxylic acid provides an acidic handle.[1] These two groups offer orthogonal reactivity, allowing for diverse chemical modifications to explore structure-activity relationships (SAR).[6]

Section 2: Plausible Biological Targets and Hypothesized Mechanisms of Action

Based on the activities of structurally related pyrrolidine derivatives, we can hypothesize several classes of proteins as potential targets for 2-Methylpyrrolidine-3-carboxylic acid hydrochloride.

G-Protein Coupled Receptors (GPCRs): The Endothelin Receptor Hypothesis

A prominent class of drugs based on the pyrrolidine-3-carboxylic acid scaffold are antagonists of the endothelin (ET) receptors, particularly the ETA subtype.[2] These compounds typically feature bulky aryl or non-aryl substituents at the 2- and 4-positions of the pyrrolidine ring. While 2-Methylpyrrolidine-3-carboxylic acid is a simpler molecule, its core structure is sufficiently similar to warrant investigation as an ET receptor modulator.

  • Hypothesized Mechanism: The compound could act as a competitive antagonist at the ETA receptor. The carboxylic acid moiety may mimic the C-terminal carboxylate of endothelin-1, anchoring the ligand in the binding pocket, while the methyl-substituted pyrrolidine ring occupies a hydrophobic sub-pocket.

Enzyme Inhibition: A Broad Spectrum of Possibilities

The pyrrolidine scaffold is present in numerous enzyme inhibitors. The specific substitution pattern of the target compound suggests several potential enzyme families to investigate.

  • Dihydrofolate Reductase (DHFR): Pyrrolidine-based thiosemicarbazones have been synthesized and evaluated as DHFR inhibitors, a key target in antimicrobial and anticancer therapies.[4]

  • Enoyl Acyl Carrier Protein Reductase (InhA): Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors, a crucial enzyme in Mycobacterium tuberculosis.[5]

  • Viral Proteases: The pyrrolidine scaffold has been incorporated into inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro).[7]

  • Hypothesized Mechanism: The compound could function as a competitive or non-competitive inhibitor. The carboxylic acid and secondary amine could form key hydrogen bonds or ionic interactions with active site residues, while the methyl group could provide favorable hydrophobic interactions.

Nuclear Receptors: The Peroxisome Proliferator-Activated Receptor (PPAR) Hypothesis

Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for PPARα and PPARγ, which are critical regulators of glucose and lipid metabolism.[1]

  • Hypothesized Mechanism: Although lacking the benzyl group, the fundamental pyrrolidine-3-carboxylic acid core might still allow for weak to moderate binding to the ligand-binding domain of PPARs. It could potentially act as a partial agonist or an antagonist, depending on how it influences the conformational state of the receptor.

Section 3: Experimental Workflows for Target Validation and Mechanistic Elucidation

A tiered, systematic approach is essential to efficiently identify the molecular target and delineate the mechanism of action.

Tier 1: Broad Target Class Screening

The initial step is to perform broad screening assays to determine if the compound interacts with any of the hypothesized target families.

This protocol determines if the compound can displace a known high-affinity radiolabeled ligand from the ETA receptor, indicating direct binding.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing the human ETA receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-Endothelin-1 (ET-1) at a final concentration equal to its K_d (typically ~0.1 nM).

  • Incubation: In a 96-well plate, combine 50 µL of cell membranes, 25 µL of [¹²⁵I]-ET-1, and 25 µL of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride at various concentrations (e.g., from 1 nM to 100 µM). For non-specific binding, use a high concentration of unlabeled ET-1 (e.g., 1 µM).

  • Reaction: Incubate at 25°C for 90 minutes.

  • Termination & Filtration: Terminate the reaction by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The K_i can then be calculated using the Cheng-Prusoff equation.

ParameterDescriptionTypical Value
IC₅₀ Concentration of inhibitor required to displace 50% of the radioligand.To be determined
K_i Inhibitory constant, an intrinsic measure of binding affinity.Calculated from IC₅₀
Non-specific Binding Binding of radioligand in the presence of excess unlabeled ligand.<10% of total binding

This protocol uses a spectrophotometric assay to measure the enzymatic activity of DHFR in the presence of the test compound.

Methodology:

  • Reagents: Recombinant human DHFR, dihydrofolate (DHF), and NADPH.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 1 mM DTT.

  • Reaction Mixture: In a 96-well UV-transparent plate, add assay buffer, NADPH (final concentration ~100 µM), and 2-Methylpyrrolidine-3-carboxylic acid hydrochloride at various concentrations.

  • Enzyme Addition: Add DHFR enzyme to initiate the reaction. Pre-incubate for 10 minutes at 25°C.

  • Substrate Addition: Add DHF (final concentration ~50 µM) to start the measurement.

  • Detection: Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 15 minutes) using a plate reader. The rate of NADPH oxidation is proportional to DHFR activity.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value.

Tier 2: Cellular Functional Assays

If Tier 1 assays yield a positive "hit," the next step is to confirm this activity in a cellular context.

Activation of the ETA receptor (a G_q-coupled GPCR) leads to an increase in intracellular calcium. This assay measures whether the compound can antagonize this effect.

Methodology:

  • Cell Culture: Plate ETA-expressing cells (e.g., U-2 OS) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Pre-incubation: Add 2-Methylpyrrolidine-3-carboxylic acid hydrochloride at various concentrations and incubate for 15-30 minutes.

  • Agonist Stimulation: Add a known ETA agonist, ET-1, at its EC₈₀ concentration.

  • Detection: Measure the fluorescence intensity immediately using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.

  • Data Analysis: The increase in fluorescence corresponds to calcium mobilization. Determine the IC₅₀ of the antagonist by plotting the inhibition of the ET-1 response against the antagonist concentration.

Workflow Visualization

The overall workflow for target identification and validation can be visualized as a logical progression from broad screening to specific functional analysis.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Pathway Analysis Binding Radioligand Binding Assays (e.g., ETA Receptor) Functional Cell-Based Functional Assays (e.g., Ca2+ Mobilization, Reporter Gene) Binding->Functional If Hit Enzyme Enzyme Activity Assays (e.g., DHFR, InhA) Enzyme->Functional If Hit Pathway Signaling Pathway Analysis (e.g., Western Blot) Functional->Pathway Confirm Mechanism Start 2-Methylpyrrolidine-3-carboxylic acid hydrochloride Start->Binding Start->Enzyme

Caption: Tiered experimental workflow for mechanistic investigation.

Signaling Pathway Visualization

If the compound is confirmed as an ETA receptor antagonist, its effect on the downstream signaling cascade can be visualized.

G ET1 Endothelin-1 (Agonist) Receptor ETA Receptor ET1->Receptor Compound 2-Methylpyrrolidine-3-C.A. (Hypothesized Antagonist) Compound->Block Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca releases from ER

Caption: Hypothesized antagonism of the ETA receptor signaling pathway.

Conclusion

Investigating the in vitro mechanism of action of a novel or under-characterized compound like 2-Methylpyrrolidine-3-carboxylic acid hydrochloride requires a hypothesis-driven, multi-tiered approach. By leveraging structure-activity relationship data from related pyrrolidine derivatives, we can identify plausible biological targets, including GPCRs like the endothelin receptors and various enzyme families. The detailed experimental protocols provided in this guide offer a robust framework for systematically testing these hypotheses, starting from initial binding and enzymatic assays and progressing to cell-based functional and pathway analyses. This structured methodology, grounded in principles of scientific integrity and causality, will enable researchers to confidently elucidate the compound's molecular mechanism and pave the way for its potential development as a therapeutic agent or research tool.

References

  • D'Andrea, P., & Pedone, C. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Winn, M., et al. (2000). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry. [Link]

  • Kano, T., & Maruoka, K. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Tetrahedron Letters. [Link]

  • Kumar, A., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. RSC Advances. [Link]

  • He, G., et al. (2011). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. Scientific Reports. [Link]

  • U.S. Patent No. US7244852B2. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • Al-Zoubi, R. M., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

  • Rew, Y., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AMG 232), a Potent and Orally Bioavailable MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

  • Nielsen, S. F., et al. (2015). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PLoS ONE. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical In Vivo Pharmacokinetic Profiling of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride

Target Audience: Preclinical Researchers, DMPK Scientists, and Medicinal Chemists Document Type: Technical Protocol & Scientific Rationale Scientific Rationale & Scaffold Utility In fragment-based drug discovery, the int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Medicinal Chemists Document Type: Technical Protocol & Scientific Rationale

Scientific Rationale & Scaffold Utility

In fragment-based drug discovery, the introduction of conformationally restricted cyclic amino acids is a proven strategy for enhancing target binding affinity and metabolic stability. 2-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS: 1803589-97-0) serves as a highly versatile building block[1].

The pyrrolidine ring restricts the conformational flexibility of the molecule, which is critical for maximizing nonpolar interactions in solvent-accessible regions of complex protein targets. For instance, this specific scaffold has been successfully utilized to synthesize intermediate compounds (e.g., Intermediate I-C and I-D) for pyrrole-scaffold Hepatitis B virus (HBV) capsid assembly modulators[2]. By mimicking key interactions with the L140B residue of the HBV core protein, this scaffold helps achieve sub-nanomolar potency[3]. Furthermore, derivatives of this framework have been patented as core structural elements for organ-selective androgen receptor modulators, highlighting its broad utility in therapeutic development[4].

Before integrating this fragment into larger combinatorial libraries, establishing its baseline in vivo pharmacokinetic (PK) profile and acute tolerability is mandatory.

Scaffold_Logic Scaffold 2-Methylpyrrolidine-3-carboxylic acid (Core Scaffold) Conformation Conformational Restriction (Pyrrolidine Ring) Scaffold->Conformation Chirality Stereochemical Control (2S, 3S / 2S, 3R) Scaffold->Chirality Solubility Enhanced Aqueous Solubility (Hydrochloride Salt) Scaffold->Solubility HBV HBV Capsid Inhibitors (e.g., Pyrrole-scaffolds) Conformation->HBV Chirality->HBV AR Androgen Receptor Modulators (Organ-selective) Chirality->AR Solubility->AR

Logical framework for utilizing 2-Methylpyrrolidine-3-carboxylic acid in drug design.

Physicochemical Properties & Formulation Strategy

Understanding the physicochemical nature of the compound is the first step in designing a self-validating in vivo protocol. Free-base amino acids often exist as zwitterions, leading to unpredictable solubility and erratic gastrointestinal absorption. Utilizing the hydrochloride salt ensures consistent protonation of the pyrrolidine nitrogen, standardizing the dissolution profile and maximizing aqueous solubility[1].

Table 1: Physicochemical Properties
ParameterValue / DescriptionImpact on Protocol Design
Molecular Formula C6H12ClNO2Small, highly polar molecule; requires HILIC for LC-MS/MS.
Molecular Weight 165.62 g/mol High risk of eluting in the void volume on standard C18 columns.
Physical State Solid (Crystalline Powder)Highly stable at room temperature; hygroscopic (store desiccated).
Aqueous Solubility High (>50 mg/mL)Eliminates the need for harsh co-solvents (DMSO, Tween-80).
Formulation Protocol (Self-Validating System)
  • Intravenous (IV) Formulation: 0.9% Normal Saline.

    • Causality: Because the HCl salt is highly water-soluble, saline ensures isotonicity, preventing hemolysis and injection-site necrosis during IV administration.

  • Per Os (PO) Formulation: 0.5% Methylcellulose (MC) in purified water.

    • Causality: While the compound is soluble, 0.5% MC provides mild viscosity. This ensures that if higher doses (e.g., >30 mg/kg) temporarily precipitate in the acidic gastric environment, the drug remains uniformly suspended, preventing localized gastric irritation and ensuring consistent absorption kinetics.

Validation Checkpoint: Aliquots of both IV and PO dosing solutions must be analyzed via LC-MS/MS before and after the dosing event. This confirms the exact concentration administered and verifies compound stability at room temperature during the dosing window, ensuring the calculated Clearance (Cl) and Volume of Distribution (Vd) are mathematically sound.

Step-by-Step In Vivo Dosing Protocols

Animal Preparation
  • Model: Male Sprague-Dawley rats (200–250 g).

  • Preparation: Fast animals for 12 hours prior to PO dosing (water provided ad libitum).

    • Causality: Fasting eliminates food-effect variability, as dietary proteins and amino acids can competitively inhibit intestinal amino acid transporters (e.g., PEPT1 or PAT1) that may be responsible for the uptake of this proline analog.

Intravenous (IV) Bolus Administration (2 - 5 mg/kg)
  • Restraint & Vasodilation: Place the rat in a ventilated restrainer. Warm the tail using a heating lamp (approx. 38°C) for 3–5 minutes to dilate the lateral tail vein.

  • Injection: Use a 27G needle attached to a 1 mL syringe.

    • Causality: A 27G needle is specifically chosen to minimize vascular trauma and prevent "vein blowout," which would lead to extravascular deposition and artificially alter the PK profile from an IV bolus to a subcutaneous-like absorption phase.

  • Delivery: Inject the calculated volume (typically 1–2 mL/kg) slowly over 30 seconds.

    • Causality: Rapid injection of hydrochloride salts can cause a sudden spike in blood acidity and Cmax​ , potentially triggering acute cardiovascular shock.

Per Os (PO) Oral Gavage Administration (10 - 30 mg/kg)
  • Equipment: Use an 18G flexible PTFE or stainless steel oral gavage needle with a ball tip.

  • Delivery: Measure the distance from the oral cavity to the xiphoid process to ensure gastric placement. Administer a volume of 5 mL/kg directly into the stomach.

    • Causality: Direct gastric delivery bypasses the oral mucosa and prevents accidental aspiration into the lungs, ensuring 100% of the intended dose is available for gastrointestinal absorption.

Serial Blood Sampling & Bioanalytical Workflow

Sampling Protocol
  • Timepoints: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Collection: Collect 200 µL of blood via the jugular vein catheter or saphenous vein into pre-chilled tubes containing K2EDTA .

    • Causality: EDTA chelates calcium to prevent coagulation. Unlike sodium heparin, which can cause severe ion suppression in mass spectrometry, EDTA is highly compatible with downstream LC-MS/MS analysis.

  • Processing: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

Bioanalysis (HILIC-LC-MS/MS)

Standard reversed-phase (C18) chromatography will fail to retain this highly polar molecule, causing it to elute in the void volume alongside endogenous salts, leading to signal quenching.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile (spiked with a stable isotope-labeled internal standard) to 1 volume of plasma. Vortex and centrifuge.

  • Chromatography: Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters BEH Amide).

    • Causality: HILIC relies on a water-enriched layer on the stationary phase, providing excellent retention and peak shape for small, polar amino acid derivatives.

  • Detection: Analyze via tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) positive ion mode.

PK_Workflow Formulation Compound Formulation (Saline / 0.5% MC) Dosing In Vivo Dosing (IV & PO Routes) Formulation->Dosing Sampling Serial Blood Sampling (0.08 - 24 hrs) Dosing->Sampling Extraction Plasma Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (HILIC-MRM Mode) Extraction->LCMS PK Pharmacokinetic Modeling (NCA Analysis) LCMS->PK

Step-by-step in vivo pharmacokinetic profiling workflow for polar scaffolds.

Expected Pharmacokinetic Outcomes

Based on the physicochemical properties of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride and its behavior as a small, polar, un-metabolized scaffold, Non-Compartmental Analysis (NCA) typically yields the following baseline parameters:

Table 2: Expected Pharmacokinetic Parameters (Rat Model)
PK ParameterExpected RangeMechanistic Rationale
Bioavailability (%F) > 65%High aqueous solubility and low molecular weight facilitate rapid paracellular or transporter-mediated intestinal absorption.
Clearance (Cl) Moderate to HighPolar molecules are typically cleared rapidly via renal filtration without requiring extensive hepatic Phase I/II metabolism.
Volume of Distribution (Vd) 0.6 - 1.0 L/kgApproximates total body water; the polar nature prevents extensive partitioning into deep adipose tissues.
Half-life ( t1/2​ ) 1.5 - 3.0 hoursRapid renal clearance drives a relatively short systemic half-life, typical for unmodified amino acid analogs.

References

  • Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Novel pharmaceutical (Organ-selective androgen receptor modulator)

Sources

Application

Application Note: 2-Methylpyrrolidine-3-carboxylic Acid Hydrochloride as a Chiral Building Block in Drug Discovery

Introduction The pyrrolidine ring is a highly privileged scaffold in medicinal chemistry, frequently utilized to optimize the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics[1]. Among its deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring is a highly privileged scaffold in medicinal chemistry, frequently utilized to optimize the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics[1]. Among its derivatives, 2-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS: 1803589-97-0) has emerged as a highly valuable chiral building block[2].

The incorporation of a methyl group at the C2 position, adjacent to the secondary amine, introduces critical steric constraints. This functionalization provides an orthogonal reactivity profile while enabling precise three-dimensional orientation of appended pharmacophores. Supplied as a hydrochloride salt, the compound is stabilized against premature degradation and zwitterion formation, ensuring a highly pure, easily weighable solid for complex multi-step organic synthesis[3].

Mechanistic Insights & Causality (E-E-A-T)

Conformational Restriction and Target Affinity

The primary rationale for utilizing the 2-methyl-substituted pyrrolidine over the unsubstituted pyrrolidine-3-carboxylic acid[1] lies in conformational restriction . The C2-methyl group creates a localized steric bulk that restricts the rotation of the C3-carboxyl group. By "locking" the molecule into a specific bioactive conformation, the entropic penalty typically incurred upon binding to target proteins is significantly reduced. This structural rigidity is crucial for optimizing interactions within tight enzymatic binding pockets.

Suppressing Epimerization at the C3 Stereocenter

A major challenge when utilizing 2-methylpyrrolidine-3-carboxylic acid is the high susceptibility of the C3 α -stereocenter to epimerization (racemization) during amide bond formation. Traditional coupling reagents like DCC or EDC often lead to the formation of an oxazolone intermediate, which readily enolizes and scrambles the stereocenter.

To circumvent this, Propylphosphonic anhydride (T3P) is the reagent of choice[4]. T3P activates the carboxylic acid without forming the problematic oxazolone intermediate. When paired with a mild base (such as Pyridine or DIPEA), T3P ensures that the chiral integrity of the C3 position is strictly maintained[4]. Furthermore, T3P generates highly water-soluble byproducts, allowing for purification via simple aqueous washes rather than resource-intensive column chromatography[5].

Applications in Modern Drug Discovery

The versatility of 2-methylpyrrolidine-3-carboxylic acid hydrochloride is demonstrated across several distinct therapeutic areas:

  • Deubiquitinase (DUB) Inhibitors: The scaffold is coupled with thiazole-amines to synthesize potent inhibitors of the ubiquitin-proteasome system, which are critical in oncology and neurodegenerative disease research[6].

  • Androgen Receptor (AR) Modulators: The building block is reacted with naphthonitriles to create selective AR modulators. These compounds are investigated for the treatment of hypogonadism, osteoporosis, and hormone-resistant prostate cancers[7].

  • Tyrosine Kinase Inhibitors: The pyrrolidine core is utilized to construct polyaromatic inhibitors targeting the Platelet-Derived Growth Factor Receptor (PDGFR), a key target in anti-angiogenesis and cancer therapy[8].

G A 2-Methylpyrrolidine-3-carboxylic acid hydrochloride B N-Boc Protection (Boc2O, Base) A->B Step 1: Amine Masking C Amide Coupling (T3P, Amine) B->C Step 2: C3-Carboxyl Activation D Deubiquitinase (DUB) Inhibitors C->D Thiazole Amines E Androgen Receptor Modulators C->E Naphthonitriles F PDGFR Kinase Inhibitors C->F Polyaromatic Amines

Workflow illustrating the synthetic divergence of 2-Methylpyrrolidine-3-carboxylic acid.

Quantitative Data: Amide Coupling Optimization

The following table summarizes the optimization of amide coupling conditions for N-Boc-2-methylpyrrolidine-3-carboxylic acid, highlighting the superiority of T3P in maintaining stereochemical integrity[4][9].

Coupling ReagentBaseSolventYield (%)C3 Epimerization (%)Workup Complexity
T3P (50% in EtOAc) Pyridine or DIPEAEtOAc88 - 92% < 1% Low (Aqueous wash)
HATUDIPEADMF85%5 - 10%High (Chromatography)
EDC / HOBtNMMDCM75%15 - 20%Medium
PyBOPDIPEATHF80%~ 15%High (Chromatography)

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride

Objective: Mask the secondary amine to prevent polymerization and direct subsequent reactivity exclusively to the C3-carboxylic acid.

Reagents:

  • 2-Methylpyrrolidine-3-carboxylic acid hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc 2​ O) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: 1:1 mixture of 1,4-Dioxane and Water

Step-by-Step Methodology:

  • Solubilization: Suspend 2-Methylpyrrolidine-3-carboxylic acid hydrochloride (10 mmol) in 20 mL of a 1:1 mixture of 1,4-Dioxane and deionized water.

  • Neutralization: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (25 mmol) dropwise. Note: 1.0 eq of DIPEA is consumed to neutralize the hydrochloride salt, while the remaining 1.5 eq acts as the base for the protection reaction.

  • Boc Addition: Dissolve Boc 2​ O (11 mmol) in 5 mL of 1,4-Dioxane and add it dropwise to the reaction mixture over 15 minutes to prevent excessive effervescence.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous layer with 20 mL of water and wash with Ethyl Acetate (2 x 15 mL) to remove unreacted Boc 2​ O.

  • Isolation: Acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the product with Ethyl Acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the N-Boc protected intermediate as a white solid.

Protocol 2: Epimerization-Free Amide Coupling using T3P

Objective: Couple the N-Boc protected building block with a target amine without degrading the C3 α -stereocenter[4][6].

Reagents:

  • N-Boc-2-methylpyrrolidine-3-carboxylic acid (1.0 eq)

  • Target Amine (e.g., Thiazol-2-amine derivative) (1.0 eq)

  • Propylphosphonic anhydride (T3P, 50% solution in EtOAc) (1.5 eq)

  • DIPEA or Pyridine (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or THF

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-2-methylpyrrolidine-3-carboxylic acid (5.0 mmol) and the target amine (5.0 mmol) in 15 mL of anhydrous EtOAc (or THF).

  • Base Addition: Add DIPEA (15.0 mmol) to the solution and stir for 10 minutes at room temperature.

  • Activation: Cool the reaction mixture to 0 °C. Slowly add the T3P solution (7.5 mmol, 50% w/w in EtOAc) dropwise via a syringe. Note: Cooling is critical to control the exothermic activation step and further suppress any risk of epimerization.

  • Coupling: Allow the reaction to slowly warm to room temperature and stir for 2 to 4 hours. Monitor reaction completion via LC-MS or TLC.

  • Aqueous Workup: Once complete, quench the reaction by adding 15 mL of saturated aqueous NaHCO 3​ . Transfer to a separatory funnel and separate the layers.

  • Purification: Wash the organic layer sequentially with 1M HCl (15 mL), water (15 mL), and brine (15 mL). Because T3P byproducts are highly water-soluble, the organic layer will contain the highly pure amide product. Dry over MgSO 4​ , filter, and concentrate under reduced pressure.

References

  • American Elements. "2-methylpyrrolidine-3-carboxylic acid hydrochloride | CAS 1803589-97-0". American Elements. URL:[Link][2]

  • Google Patents. "WO2016046530A1 - Novel compounds" (Deubiquitinase inhibitors). Google Patents. URL:[6]

  • Google Patents. "WO2007097289A1 - Novel pharmaceutical" (Androgen receptor modulators). Google Patents. URL:[7]

  • United States Patent Application. "US 2008/0300268 A1 - Polyaromatic compounds as inhibitors of tyrosine kinase receptor PDGFR". Googleapis. URL: [Link][8]

  • American Chemical Society (ACS). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals". Organic Process Research & Development. URL:[Link][4]

Sources

Method

Advanced Chromatographic Strategies for the Separation of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride

Introduction and Analytical Challenges 2-Methylpyrrolidine-3-carboxylic acid hydrochloride is a highly polar, zwitterionic amino acid derivative characterized by a basic pyrrolidine nitrogen and an acidic carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

2-Methylpyrrolidine-3-carboxylic acid hydrochloride is a highly polar, zwitterionic amino acid derivative characterized by a basic pyrrolidine nitrogen and an acidic carboxylic acid moiety. As a hydrochloride salt, it is highly water-soluble and exists in an ionized state under most physiological and chromatographic conditions.

The structural complexity of this molecule presents a dual chromatographic challenge:

  • High Polarity: The underivatized molecule exhibits negligible retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns (e.g., C18). It elutes in the void volume, suffering from severe matrix suppression in mass spectrometry (MS).

  • Stereoisomerism: The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers (2S,3S; 2R,3R; 2S,3R; 2R,3S). Resolving these enantiomeric and diastereomeric pairs is critical for drug development, as stereochemistry dictates pharmacological activity and toxicity.

To address these challenges, this application note details two distinct workflows: Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantification and purity analysis of the highly polar core [1][2], and Chiral HPLC for stereoisomeric resolution [3].

Workflow Start 2-Methylpyrrolidine-3-carboxylic acid HCl Goal Define Analytical Objective Start->Goal Quant Assay / Purity / PK (Underivatized) Goal->Quant Concentration Chiral Stereoisomer Resolution (Enantiomers/Diastereomers) Goal->Chiral Chirality HILIC HILIC-MS/MS (Amide/Zwitterionic Column) Quant->HILIC Direct Direct Chiral HPLC (Polysaccharide CSP) Chiral->Direct Intact Analysis Indirect Indirect HPLC (Pre-column Derivatization) Chiral->Indirect Enhanced UV/MS

Caption: Decision tree for selecting the appropriate chromatographic workflow based on analytical goals.

Retention Strategies for the Polar Core: HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating highly polar, underivatized amino acids [1]. Unlike RPLC, HILIC utilizes a polar stationary phase (e.g., Amide or NH2) and a highly organic mobile phase (typically >70% Acetonitrile).

Mechanistic Causality: Retention in HILIC is driven by the partitioning of the analyte between the bulk organic mobile phase and a water-enriched layer immobilized on the polar stationary phase. For 2-Methylpyrrolidine-3-carboxylic acid, maintaining a mobile phase pH of 3.0 using ammonium formate is critical. At pH 3.0, the carboxylic acid group is partially protonated, while the pyrrolidine nitrogen is fully protonated. This net positive charge enhances partitioning into the aqueous layer and maximizes ionization efficiency in positive Electrospray Ionization (ESI+) mode [2][5].

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication
LogP < 0 (Highly Hydrophilic)Poor RPLC retention; requires HILIC or ion-pairing.
pKa (Pyrrolidine N) ~10.0Positively charged at acidic/neutral pH.
pKa (Carboxylic Acid) ~2.0 - 3.0Negatively charged at neutral pH (zwitterion).
Chromophore Lacking strong UV chromophoreRequires MS/MS detection or pre-column UV derivatization.
Protocol 1: HILIC-MS/MS Method for Underivatized Quantification

This self-validating protocol ensures robust retention and peak shape for the underivatized hydrochloride salt.

Step-by-Step Methodology:

  • Column Selection: Use an Amide-bonded or NH2-bonded HILIC column (e.g., Waters XBridge Premier BEH Amide or Phenomenex Luna NH2, 2.1 x 100 mm, 3 µm) [2][5].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B (Organic): 20 mM Ammonium Formate in Acetonitrile (prepared by adding 10% of a 200 mM aqueous stock to Acetonitrile) [1].

    • Causality: Volatile buffers are mandatory to prevent MS source fouling. The ionic strength (20 mM) disrupts secondary electrostatic interactions with surface silanols, preventing peak tailing.

  • Sample Dilution: Dilute the sample in a diluent matching the initial mobile phase conditions (e.g., 85% Acetonitrile). Warning: Injecting highly aqueous samples in HILIC will cause peak distortion and breakthrough.

  • Gradient Execution: Follow the gradient outlined in Table 2.

  • System Suitability (Self-Validation): Inject a blank followed by a 100 ng/mL standard. The retention factor ( k′ ) must be ≥2.0 , and the peak asymmetry factor must be between 0.8 and 1.5.

Table 2: Optimized HILIC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.00.41090
1.00.41090
6.00.44060
7.00.44060
7.10.41090
12.00.41090 (Re-equilibration)

Stereoisomeric Resolution: Chiral HPLC Strategies

The separation of the four stereoisomers of 2-Methylpyrrolidine-3-carboxylic acid requires highly specific chiral recognition mechanisms. This can be achieved via Direct Chiral HPLC using Chiral Stationary Phases (CSPs) or Indirect HPLC via pre-column derivatization [3][4].

Mechanistic Causality in Direct Separation: Polysaccharide-based CSPs (e.g., Chiralcel OD-H or Chiralpak AD) rely on a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral cavities of the amylose/cellulose polymer. Because the underivatized molecule lacks bulky aromatic groups for π−π interactions, adding a modifier like Trifluoroacetic Acid (TFA) or Diethylamine (DEA) to the mobile phase is essential to suppress non-specific ionic interactions and sharpen peaks [3].

ChiralMechanism A Racemic Mixture (4 Stereoisomers) B Direct Separation (Polysaccharide CSP) A->B C Indirect Separation (Derivatization with CDA) A->C D Transient Diastereomeric Complexes B->D H-Bonding & Sterics E Covalent Diastereomers (Separable on C18) C->E e.g., 4-Nitrobenzoic Acid

Caption: Mechanistic pathways for the chiral resolution of 2-Methylpyrrolidine-3-carboxylic acid.

Protocol 2: Direct Chiral HPLC Method
  • Column Selection: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm) [3].

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).

    • Causality: TFA acts as an acidic modifier to keep the carboxylic acid fully protonated, preventing peak smearing caused by the zwitterionic equilibrium on the column.

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm (due to lack of strong chromophore, low wavelength is required).

  • Equilibration: Flush the column with the mobile phase for at least 20 column volumes until the baseline at 210 nm is perfectly stable.

  • Data Analysis: Calculate the resolution ( Rs​ ) between the enantiomeric pairs. A baseline separation ( Rs​≥1.5 ) is required for accurate enantiomeric excess (ee%) determination.

Table 3: Comparison of Chiral Separation Methods
Separation MethodStationary PhaseMobile Phase / ModifiersResolution ( Rs​ )Pros / Cons
Direct Chiral HPLC Polysaccharide (e.g., Chiralcel OD-H)Hexane/IPA with 0.1% TFA> 1.5Pro: No derivatization needed.Con: Poor UV sensitivity at 210 nm.
Indirect HPLC Achiral C18Acetonitrile/Water (Gradient)> 2.0Pro: High UV/MS sensitivity (adds chromophore).Con: Requires extra synthetic step.

References

  • Agilent Technologies. "Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection." 1

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." 2

  • BenchChem. "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers."3

  • BenchChem. "Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols." 4

  • Phenomenex. "Separation of an Amino Acid Mixture in HILIC Mode Using a Luna NH2 Column."

Sources

Application

NMR spectroscopy characterization of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride

An Application Note for the Structural Characterization of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride by NMR Spectroscopy Authored by: Gemini, Senior Application Scientist Abstract This application note provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Characterization of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride by NMR Spectroscopy

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive guide and detailed protocols for the structural characterization of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted proline analog, this compound holds interest for researchers in medicinal chemistry and drug development. This document outlines the step-by-step procedures for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR data. It further delves into the expert analysis and interpretation of the resulting spectra to achieve unambiguous structural elucidation and signal assignment, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

2-Methylpyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a five-membered pyrrolidine ring, a foundational structure in many biologically active molecules. The presence of two stereocenters at the C2 and C3 positions introduces stereochemical complexity, making robust analytical characterization essential. As a hydrochloride salt, the compound's solubility and the chemical environment of the pyrrolidine nitrogen are significantly influenced.

NMR spectroscopy is an unparalleled technique for the non-destructive, detailed structural analysis of organic molecules in solution. This guide establishes a validated workflow, leveraging a suite of NMR experiments to confirm the molecular structure, establish connectivity, and assign chemical shifts to every proton and carbon atom in the target molecule. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride are numbered as shown below. The protonated amine (NH₂⁺) and the carboxylic acid proton (-COOH) are labile and may exchange with deuterated solvents.

Caption: Structure of 2-Methylpyrrolidine-3-carboxylic acid with atom numbering for NMR assignments.

Experimental Protocols

The reliability of NMR data is fundamentally dependent on meticulous sample preparation and correctly parameterized acquisition protocols.

Protocol for NMR Sample Preparation

The hydrochloride salt structure necessitates a polar solvent for complete dissolution. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves the sample and allows for the exchange of labile protons (NH₂⁺ and COOH), simplifying the ¹H spectrum by removing their signals.

Materials:

  • 2-Methylpyrrolidine-3-carboxylic acid hydrochloride (10-20 mg for ¹H and ¹³C experiments)[1][2]

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • High-quality 5 mm NMR tube[3]

  • Vial and Pasteur pipette

Procedure:

  • Weigh 15-20 mg of the compound directly into a small, clean vial. A higher concentration is beneficial for ¹³C and 2D NMR experiments, which are less sensitive than ¹H NMR.[1][4]

  • Add approximately 0.6-0.7 mL of D₂O to the vial.[2][3]

  • Vortex the vial until the sample is fully dissolved, ensuring a homogeneous solution. A clear, particulate-free solution is critical for acquiring high-quality spectra with sharp lines.[4][5]

  • If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette while transferring it into the NMR tube.

  • Ensure the solvent height in the NMR tube is approximately 4-5 cm to optimize the shimming process.[3][4]

  • Cap the NMR tube securely and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.

NMR Data Acquisition Parameters

The following tables summarize the recommended parameters for acquiring a full suite of NMR data on a 500 MHz spectrometer. These parameters serve as a robust starting point and may be adjusted based on the specific instrument and sample concentration.

Table 1: 1D NMR Acquisition Parameters

Parameter ¹H Experiment ¹³C Experiment
Spectrometer 500 MHz 125 MHz
Pulse Program zg30 zgpg30
Solvent D₂O D₂O
Temperature 298 K 298 K
Spectral Width (SW) 12 ppm 220 ppm
Acquisition Time (AQ) ~3.4 s ~1.3 s
Relaxation Delay (D1) 2.0 s 2.0 s
Number of Scans (NS) 16 1024

| Total Experiment Time| ~2 min | ~45 min |

Rationale: For the ¹³C experiment, a larger number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.[4] A proton-decoupled pulse program (zgpg30) is used to simplify the spectrum by collapsing carbon-proton couplings, resulting in single lines for each unique carbon atom.

Table 2: 2D NMR Acquisition Parameters

Parameter ¹H-¹H COSY ¹H-¹³C HSQC
Spectrometer 500 MHz 500 MHz (¹H), 125 MHz (¹³C)
Pulse Program cosygpqf hsqcedetgpsisp2.2
Spectral Width (F2) 12 ppm 12 ppm
Spectral Width (F1) 12 ppm 165 ppm
F2 Data Points 2048 1024
F1 Increments 256 256
Relaxation Delay (D1) 2.0 s 1.5 s
Number of Scans (NS) 4 8

| Total Experiment Time| ~15 min | ~35 min |

Rationale: The COSY experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[6] The HSQC experiment is crucial for definitively assigning carbon signals by correlating them to their directly attached protons.[7][8]

Workflow Visualization

The overall process from sample handling to final structural confirmation can be visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Interpretation weigh Weigh Sample (15-20 mg) dissolve Dissolve in D₂O (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer proton 1. Acquire ¹H NMR transfer->proton carbon 2. Acquire ¹³C NMR proton->carbon cosy 3. Acquire ¹H-¹H COSY carbon->cosy hsqc 4. Acquire ¹H-¹³C HSQC cosy->hsqc assign_h Assign ¹H Signals (using COSY) hsqc->assign_h assign_c Assign ¹³C Signals (using HSQC) assign_h->assign_c structure Final Structure Confirmation assign_c->structure

Caption: Experimental workflow for NMR characterization.

Data Analysis and Structural Elucidation

The combination of 1D and 2D NMR spectra provides a self-validating system for structural assignment. The interpretation begins with the ¹H spectrum, proceeds through the COSY to establish proton networks, and uses the HSQC to link these protons to their corresponding carbons.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts are based on typical values for similar functional groups and structural motifs.[9][10][11][12] The presence of two stereocenters can lead to complex multiplets due to diastereotopicity, especially for the CH₂ protons at C4 and C5.

Table 3: Predicted NMR Signal Assignments

Atom ¹H Shift (ppm), Multiplicity ¹³C Shift (ppm) COSY Correlations HSQC Correlation
1 (COOH) - (exchanged) ~175 - No
2 (CH) ~3.8 - 4.2, m ~65-70 H3, H6 Yes
3 (CH) ~3.2 - 3.6, m ~45-50 H2, H4a, H4b Yes
**4 (CH₂) ** ~2.1 - 2.5, m (2H) ~28-33 H3, H5a, H5b Yes
**5 (CH₂) ** ~3.4 - 3.8, m (2H) ~48-53 H4a, H4b Yes
6 (CH₃) ~1.4 - 1.6, d ~15-20 H2 Yes

| NH₂⁺ | - (exchanged) | - | - | No |

Chemical shifts are estimates and will vary based on the specific stereoisomer and experimental conditions. Multiplicity: d = doublet, m = multiplet.

Interpretation Strategy
  • ¹H Spectrum Analysis: Identify all proton signals. The methyl group (H6) should be a distinct doublet, providing a clear starting point for analysis.

  • COSY Spectrum Analysis:

    • Locate the diagonal peak for the methyl doublet (H6). The cross-peak from this signal will unambiguously identify the signal for H2.

    • From the diagonal peak of H2, find its other correlations. A cross-peak will exist to H3, identifying its signal.

    • Following the connectivity from H3 will reveal cross-peaks to the two diastereotopic protons at C4 (H4a, H4b).

    • Finally, correlations from H4a and H4b will lead to the signals for the protons at C5 (H5a, H5b).

  • HSQC Spectrum Analysis: This spectrum features a peak for every C-H bond. By tracing from a known proton resonance on the ¹H axis (F2) to its corresponding peak, the chemical shift of the directly attached carbon can be read from the ¹³C axis (F1). This allows for the direct and unequivocal assignment of C2, C3, C4, C5, and C6.

  • ¹³C Spectrum Analysis: The quaternary carboxylic acid carbon (C1) will not appear in the HSQC spectrum. It can be assigned to the remaining signal in the ¹³C spectrum, expected far downfield (~175 ppm), a characteristic region for carbonyl carbons in carboxylic acids.[9][13][14]

Caption: Key through-bond ¹H-¹H COSY correlations.

Conclusion

This application note details a robust and validated NMR-based methodology for the complete structural characterization of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques, researchers can achieve unambiguous assignment of all proton and carbon signals. The provided protocols for sample preparation and data acquisition are designed to yield high-quality, reproducible results, ensuring the scientific integrity required in academic and industrial research environments. This comprehensive approach provides a reliable framework for the analysis of this compound and can be adapted for other similar small molecules.

References

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link][1]

  • Gervais, C., et al. (2006). Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory. Journal of the American Chemical Society. Retrieved from [Link][15]

  • PubMed. (2006). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. Retrieved from [Link][16]

  • Wylie, B. J., et al. (2011). A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. Physical Chemistry Chemical Physics. Retrieved from [Link][17]

  • 13C NMR: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link][13]

  • Dupree, R., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society. Retrieved from [Link][18]

  • Chemistry Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from [Link][14]

  • Sample Preparation. (n.d.). Michigan State University, Max T. Rogers NMR Facility. Retrieved from [Link][3]

  • Chemistry Stack Exchange. (2018, May 9). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from [Link][19]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link][5]

  • Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved from [Link][4]

  • Spectroscopy of Carboxylic Acid Derivatives. (2023, April 30). JoVE. Retrieved from [Link][9]

  • Pike, K. J., et al. (2004). Solid-State 17O NMR of Amino Acids. The Journal of Physical Chemistry B. Retrieved from [Link][20]

  • O'Connor, C. J., et al. (n.d.). Substituent Effects on the NMR Spectra of Carboxylic Acid Derivatives. IV. ConnectSci. Retrieved from [Link][21]

  • Facile Access to α-Aryl Substituted Pyrrolidines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link][10]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6. (n.d.). ResearchGate. Retrieved from [Link][11]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link][7]

  • The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... (n.d.). Pearson+. Retrieved from [Link][22]

  • Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research. Retrieved from [Link][12]

  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. (2026, March 11). Prezi. Retrieved from [Link][8]

  • Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link][23]

  • Two Dimensional Homonuclear NMR Spectroscopy. (2024, December 18). Chemistry LibreTexts. Retrieved from [Link][6]

Sources

Method

handling and safe storage guidelines for 2-Methylpyrrolidine-3-carboxylic acid hydrochloride

Application Notes & Protocols: 2-Methylpyrrolidine-3-carboxylic acid hydrochloride Abstract This document provides comprehensive guidelines for the safe handling, storage, and application of 2-Methylpyrrolidine-3-carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 2-Methylpyrrolidine-3-carboxylic acid hydrochloride

Abstract

This document provides comprehensive guidelines for the safe handling, storage, and application of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride. As a chiral cyclic amino acid derivative, this compound and its structural isomers serve as valuable building blocks in medicinal chemistry and drug discovery. The rigid, stereochemically defined pyrrolidine scaffold is crucial for designing potent and selective enzyme inhibitors and receptor agonists[1][2]. These application notes are intended for researchers, chemists, and drug development professionals, offering field-proven insights into best practices, safety protocols, and an illustrative synthetic application to ensure both user safety and experimental integrity.

Compound Profile and Hazard Assessment

2-Methylpyrrolidine-3-carboxylic acid hydrochloride is a specialized chemical intermediate. Due to the absence of a dedicated, comprehensive safety data sheet for this specific constitutional isomer, the following hazard assessment is synthesized from data on closely related analogs, including various isomers of methylpyrrolidine hydrochloride and methylpyrrolidine carboxylic acid hydrochloride. Researchers must treat this compound with the caution warranted by the summarized hazard profile.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂PubChem[3]
Molecular Weight 165.62 g/mol PubChem[3]
Appearance Assumed to be a white to off-white or cream crystalline powder.Chem-Impex[4]
Purity ≥95% (Typical for research-grade chemicals)Chem-Impex[4]
Storage Temperature 0-8 °C recommended; sealed in dry conditions.Chem-Impex, ChemScene[4][5]
Synthesized Hazard Profile

The following classifications are based on GHS data for analogous compounds and represent a cautious approach to handling.

Hazard ClassClassificationPrecautionary StatementSource(s)
Acute Oral Toxicity Category 4H302: Harmful if swallowed.Fisher Scientific, ChemScene[6][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Fisher Scientific, ChemScene[6][7]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.Fisher Scientific, ChemScene[6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.Fisher Scientific, ChemScene[6][7]

Signal Word: Warning [7][8]

Safe Handling and Personal Protective Equipment (PPE)

Handling 2-Methylpyrrolidine-3-carboxylic acid hydrochloride requires adherence to good laboratory practices to minimize exposure and risk. The primary hazards are inhalation of dust, skin contact, and eye contact[9][10].

Engineering Controls
  • Ventilation: All handling of the solid compound, including weighing and transferring, must be performed in a properly functioning chemical fume hood to prevent inhalation of airborne dust or aerosols[9].

  • Eye Wash & Safety Shower: A NIOSH-approved eye wash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory[9][10].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and disposed of after handling the compound. Use proper glove removal technique to avoid skin contact[9].

  • Skin and Body Protection: A laboratory coat is required. For handling larger quantities or in case of a potential spill, impervious clothing should be considered[9].

  • Respiratory Protection: If working outside of a fume hood or if dust formation is significant, a NIOSH/MSHA or EN 149 approved particulate respirator is recommended[6][11].

General Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory[9].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[6][7].

  • Contaminated clothing should be removed and washed before reuse[7].

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don PPE (Goggles, Gloves, Lab Coat) B Verify Fume Hood Functionality A->B C Transfer Compound to Weighing Vessel (Inside Hood) B->C D Prepare Solution or Add to Reaction C->D E Decontaminate Glassware and Work Surface D->E F Dispose of Waste (Gloves, Liners) E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Standard workflow for handling solid chemical reagents.

Storage and Stability Guidelines

Proper storage is critical to maintaining the purity and stability of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride.

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage[4][5].

  • Container: Keep the container tightly closed and sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic[9][11].

  • Atmosphere: For sensitive applications or long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.

Storage Decision Protocol

rect_node rect_node start Received Compound q1 Long-term storage? (> 1 month) start->q1 store_short Store at Room Temp (Cool, Dry Place) Away from light q1->store_short No store_long Store at 2-8°C Sealed in Dry Conditions q1->store_long Yes q2 Container compromised? action_repack Transfer to a new, dry, airtight container. Consider inert gas. q2->action_repack Yes store_short->q2 store_long->q2

Caption: Decision tree for appropriate storage conditions.

Emergency and Disposal Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician[6][9].

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Consult a physician[9][10].

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, removing contact lenses if present. Immediately consult a physician[6][9].

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[6][9].

Spill Response
  • Minor Spills: Use personal protective equipment. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[9].

  • Major Spills: Evacuate personnel to a safe area. Prevent further leakage if safe to do so. Do not let the product enter drains[9].

Waste Disposal
  • Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste[6]. Do not discharge into the environment[9].

Application Protocol: Illustrative Synthesis

2-Methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral building block. Its value lies in its use as a starting material for more complex molecules, particularly in the synthesis of pharmaceutical candidates[4][12]. The following protocol details a plausible, generalized synthesis adapted from a procedure for a structural isomer, (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, demonstrating its utility in a research setting[13].

Objective: To synthesize (S)-2-Methylpyrrolidine-3-carboxylic acid hydrochloride from a suitable protected pyrrolidine precursor. This protocol is illustrative and requires optimization by the end-user.

Materials and Reagents
  • Protected (S)-2-methylpyrrolidine precursor (e.g., N-Boc-(S)-2-methylpyrrolidine)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile for carboxylation (e.g., solid carbon dioxide - dry ice)

  • Hydrochloric acid (e.g., 6M aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction and purification (e.g., Diethyl ether, Ethyl acetate)

Step-by-Step Protocol

Step 1: Deprotonation and Carboxylation (Performed under inert atmosphere)

  • Rationale: This step creates a nucleophilic carbanion at the 3-position of the pyrrolidine ring, which can then react with an electrophile (CO₂) to form the carboxylic acid. Using a strong, sterically hindered base like LDA at low temperatures prevents side reactions.

  • Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolve the N-protected-(S)-2-methylpyrrolidine precursor in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a pre-cooled solution of LDA (typically 2M in THF/heptane/ethylbenzene) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Carefully add an excess of crushed dry ice to the flask in small portions. The reaction is exothermic.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

Step 2: Work-up and Extraction

  • Rationale: This sequence neutralizes the reaction and isolates the carboxylated product from the aqueous phase into an organic solvent.

  • Quench the reaction by slowly adding water or a saturated ammonium chloride solution.

  • Acidify the aqueous layer to a pH of ~2-3 with 1M HCl to protonate the carboxylate.

  • Extract the product into an organic solvent like ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-protected carboxylic acid.

Step 3: Deprotection and Salt Formation

  • Rationale: The final step removes the N-protecting group (e.g., Boc) and forms the desired hydrochloride salt, which is often more stable and easier to handle as a crystalline solid.

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., dioxane or methanol).

  • Add an excess of concentrated hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material[13].

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • The resulting residue can be triturated or recrystallized from a suitable solvent system (e.g., acetone, isopropanol/ether) to yield 2-Methylpyrrolidine-3-carboxylic acid hydrochloride as a solid[13].

Synthetic Workflow Diagram

Start N-Boc-(S)-2-methylpyrrolidine in Anhydrous THF Step1 1. Add LDA at -78°C 2. Stir for 1-2h Start->Step1 Step2 Quench with excess Dry Ice (CO2) Step1->Step2 Step3 Acidic Work-up & Extraction Step2->Step3 Intermediate N-Boc-2-methylpyrrolidine- 3-carboxylic acid Step3->Intermediate Step4 Add 6M HCl Reflux Intermediate->Step4 Final 2-Methylpyrrolidine-3-carboxylic acid hydrochloride Step4->Final

Caption: Illustrative workflow for the synthesis of the target compound.

References

  • Chemical Substance Information. (n.d.). methyl 2-methylpyrrolidine-3-carboxylate hydrochloride. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride. Retrieved from [Link]

  • Alfa Aesar. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylpropyl)pyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(17), 3261-3273. Retrieved from [Link]

  • Iannuzzi, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7311. Retrieved from [Link]

Sources

Application

Preparation and Handling of 2-Methylpyrrolidine-3-carboxylic Acid Hydrochloride Stock Solutions

Introduction & Chemical Profiling 2-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 1803589-97-0) is a highly versatile chiral building block utilized extensively in the synthesis of complex active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

2-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 1803589-97-0) is a highly versatile chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. It serves as a critical structural motif in the development of Hepatitis B virus (HBV) capsid assembly modulators (CAMs)[2] and novel androgen receptor modulators for hormone-resistant cancers[3].

The Causality of the Salt Form: Commercially, this compound is supplied as a hydrochloride (HCl) salt rather than a free base. The protonation of the secondary pyrrolidine amine prevents spontaneous atmospheric oxidation and significantly enhances the compound's thermodynamic stability. Furthermore, the HCl salt disrupts the highly stable zwitterionic lattice that typically makes free amino acids difficult to dissolve in organic solvents, thereby granting it excellent solubility in both aqueous buffers and polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[4].

Physicochemical Properties & Solubility Data

Before preparing stock solutions, it is critical to understand the compound's physical parameters to ensure accurate molarity calculations and solvent compatibility[1].

PropertyValue
Chemical Name 2-Methylpyrrolidine-3-carboxylic acid hydrochloride
CAS Number 1803589-97-0
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
Appearance White to off-white crystalline solid
Solubility (Water) Highly Soluble (≥ 100 mM)
Solubility (DMSO) Highly Soluble (≥ 500 mM)

Causality in Solvent Selection

The choice of solvent dictates the downstream utility of the stock solution. As a Senior Application Scientist, you must select the solvent based on the specific mechanistic requirements of your assay.

  • Aqueous Solutions (Water/Buffers) for Biological Assays: Because the compound is an HCl salt, dissolving it in unbuffered deionized water will result in an acidic solution (pH ~3.0–4.0). If applied directly to cell cultures or enzymatic assays without neutralization, this localized acidity can denature target proteins or cause artifactual cytotoxicity. Therefore, pH adjustment using NaOH or dissolution in a high-capacity buffer (e.g., 100 mM HEPES) is strictly required to maintain physiological pH (7.2–7.4).

  • Anhydrous DMSO for Chemical Synthesis & Library Storage: For long-term storage and use in parallel organic synthesis (e.g., amide coupling via HATU/DIPEA), anhydrous DMSO is the solvent of choice. The hygroscopic nature of the HCl salt means it will readily absorb atmospheric moisture if left exposed. Water contamination in DMSO not only lowers the freezing point of the stock but also hydrolyzes moisture-sensitive coupling reagents in downstream reactions. Thus, utilizing anhydrous DMSO and purging the storage vials with Argon is critical for maintaining chemical integrity.

Workflow Diagram: Solvent Selection & Preparation

G Start 2-Methylpyrrolidine-3-carboxylic acid HCl (Powder) Decision Intended Application? Start->Decision Bio Biological Assays (Aqueous) Decision->Bio In Vitro / Enzymatic Chem Organic Synthesis (DMSO) Decision->Chem Library / Storage Water Dissolve in ddH2O Adjust pH to 7.2-7.4 Bio->Water DMSO Dissolve in Anhydrous DMSO Store under Argon Chem->DMSO Filter Sterile Filter (0.22 µm) Water->Filter Aliquots Aliquot & Store at -20°C (Avoid Freeze-Thaw) DMSO->Aliquots Filter->Aliquots

Workflow for the preparation and storage of 2-Methylpyrrolidine-3-carboxylic acid HCl stocks.

Experimental Protocols

Protocol A: Preparation of a 100 mM Aqueous Stock Solution (10 mL)

Optimal for biocatalysis, enzymatic resolution, and in vitro screening.

  • Weighing: Accurately weigh 165.62 mg of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride powder using an analytical balance.

  • Initial Dissolution: Transfer the powder to a 15 mL conical tube and add 8.0 mL of double-distilled water (ddH₂O). Vortex for 30–60 seconds until the solution is completely clear.

  • pH Adjustment (Critical Step): Insert a micro-pH probe. The initial pH will be acidic. Carefully add 0.1 M NaOH dropwise while gently swirling until the pH stabilizes between 7.2 and 7.4 .

    • Scientific Insight: Do not use strong bases (e.g., 1 M NaOH) rapidly, as overshooting the pH can lead to base-catalyzed epimerization of the chiral centers (2S, 3S).

  • Volume Adjustment: Transfer the solution to a volumetric flask or graduated cylinder and bring the final volume to exactly 10.0 mL using ddH₂O.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter inside a biosafety cabinet to ensure sterility for cell-based assays.

Protocol B: Preparation of a 500 mM DMSO Stock Solution (10 mL)

Optimal for high-throughput screening (HTS) libraries and modular organic synthesis.

  • Weighing: Accurately weigh 828.10 mg of the compound.

  • Dissolution: Transfer the powder to a dry, inert glass vial. Add 9.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation: Vortex vigorously. If dissolution is slow, sonicate the vial in a water bath at room temperature for 2–3 minutes. Avoid heating above 35°C to prevent thermal degradation.

  • Volume Adjustment: Bring the final volume to 10.0 mL with anhydrous DMSO.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of Argon or Nitrogen gas for 10 seconds before capping tightly.

Storage & Stability Guidelines

The Causality of Aliquoting: Never store stock solutions in a single large container. Repeated freeze-thaw cycles cause temperature fluctuations that draw atmospheric condensation into the vial.

  • In aqueous solutions, this can lead to microbial growth or slow hydrolysis.

  • In DMSO solutions, water absorption drastically lowers the freezing point and introduces nucleophilic water molecules that ruin downstream synthetic coupling reactions.

Best Practices:

  • Divide the stock solution into 50 µL to 100 µL single-use aliquots using tightly sealed amber microcentrifuge tubes.

  • Store all aliquots at -20°C for short-term use (up to 3 months) or -80°C for long-term preservation (up to 12 months).

  • Prior to use, allow the aliquot to equilibrate to room temperature for at least 15 minutes before opening the cap to prevent moisture condensation on the cold liquid surface.

References

  • Ruengsatra, T., et al. (2023). Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds. RSC Advances, 13(41), 29004-29022. Retrieved from:[Link]

  • Google Patents (WO2007097289A1).Novel pharmaceutical (Androgen receptor modulators).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride

Welcome to the technical support center for 2-Methylpyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methylpyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage can lead to degradation, compromising experimental results and product quality. This document provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter.

Section 1: Optimal Storage Protocols and Scientific Rationale

Maintaining the chemical integrity of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride begins with a clear understanding of its inherent properties. As a hydrochloride salt of a secondary amine, it is particularly susceptible to environmental factors. The primary threats to its stability are moisture, oxygen, heat, and light.

Recommended Storage Conditions Summary

For optimal long-term stability, adhere to the following conditions. Each parameter is critical for preventing specific degradation pathways.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the rate of all chemical degradation reactions, including potential hydrolysis and oxidative processes.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)The pyrrolidine ring can be susceptible to oxidation.[3] An inert atmosphere displaces oxygen, preventing oxidative degradation.
Humidity Tightly Sealed Container with DesiccantAs a hydrochloride salt, the compound is highly hygroscopic. Moisture absorption can cause physical clumping and facilitate hydrolytic degradation.[4][5]
Light Amber Glass Vial or Store in DarknessProtects against photodegradation, a common pathway for organic molecules that can be initiated by UV light exposure.[6][4][5]
Section 2: Troubleshooting Guide for Stability Issues

This section addresses common problems encountered during the storage and handling of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride.

Q1: I've observed a change in the physical appearance of my compound. What does this indicate?

Answer: Visual changes are often the first sign of chemical degradation or contamination.[4]

  • Clumping or Caking: This is a classic indicator of moisture absorption due to the compound's hygroscopic nature.[4][5] The hydrochloride salt readily attracts atmospheric water, causing particles to stick together. While the compound may still be usable for some applications, its water content is no longer defined, which can impact reaction stoichiometry and analytical standards.

  • Discoloration (e.g., Yellowing or Browning): This typically suggests oxidative degradation or the formation of impurities from other degradation pathways. The pyrrolidine ring structure can be susceptible to slow oxidation over time, especially if exposed to air and light.[3]

  • Odor Change: Any deviation from the expected odor can signal the formation of volatile degradation byproducts.

If you observe any of these changes, it is highly recommended to re-qualify the material using analytical methods before use.

Q2: My compound was left at room temperature/exposed to air. How can I assess its purity?

Answer: If the compound's storage has been compromised, you must verify its purity analytically. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable approach.[7]

A proper HPLC analysis will allow you to:

  • Quantify the Parent Compound: Determine the exact percentage of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride remaining.

  • Detect Degradation Products: Separate and visualize any new peaks that correspond to impurities.

For definitive identification of unknown impurity peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8][9] (See Section 4 for a sample protocol).

Q3: I see new, unidentified peaks in my chromatogram. What are the likely degradation pathways?

Answer: Based on the structure of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride, several degradation pathways are plausible under stress conditions (e.g., exposure to moisture, oxygen, heat).

  • Oxidative Degradation: The nitrogen atom in the pyrrolidine ring is a likely site for oxidation, which could lead to N-oxide formation or even ring-opening over time. This process can be catalyzed by trace metal impurities and accelerated by light and heat.[3] Studies on similar compounds like N-methylpyrrolidone (NMP) confirm that oxidation is a primary degradation route.[10][11]

  • Hydrolysis: While the amide bond within the pyrrolidine ring is generally stable, the presence of absorbed water can facilitate other reactions or affect the compound's solid-state stability.[5]

  • Interaction with Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can cause rapid and vigorous degradation.[3][12]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing stability concerns with your compound.

G cluster_start Start cluster_eval Evaluation cluster_decision Decision Points cluster_action Action start Stability Concern Identified visual Perform Visual Inspection (Color, Clumping, Odor) start->visual visual_check Signs of Degradation? visual->visual_check records Review Storage Records (Temp, Humidity, Inert Gas Logs) records_check Storage Protocol Followed? records->records_check visual_check->records No qualify High Risk: Re-qualify Material (HPLC, LC-MS) visual_check->qualify Yes records_check->qualify No proceed Low Risk: Proceed with Caution (Use for non-critical experiments or perform small-scale test) records_check->proceed Yes discard Discard and Procure New Lot qualify->discard If Purity is <95%

Caption: Troubleshooting workflow for assessing compound stability.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is the recommended container for storage?

    • A: The ideal container is an amber glass vial with a PTFE-lined screw cap.[1][4] Glass is inert, the amber color protects from light, and the PTFE liner provides an excellent seal against moisture and air ingress.

  • Q: How can I minimize degradation when handling the compound for experiments?

    • A: Handle the powder in a controlled environment, such as a glove box with low humidity or a room with a dehumidifier.[4] Use clean, dry spatulas. Weigh the desired amount as quickly as possible and tightly reseal the container immediately. For frequent use, it is best practice to aliquot the bulk container into smaller, single-use vials to avoid repeated exposure of the main stock.

  • Q: What is the typical shelf-life of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride?

    • A: When stored under the ideal conditions (refrigerated, dry, dark, and under inert gas), the compound should remain stable for several years. However, always refer to the manufacturer's Certificate of Analysis (CoA) and recommended re-test date.[1] Shelf-life is drastically reduced by improper storage.

  • Q: Is it necessary to store the compound under an inert atmosphere?

    • A: For long-term storage (>6 months) or for use as a high-purity analytical standard, an inert atmosphere is strongly recommended to prevent slow oxidative degradation.[3] For short-term use where the bottle is consumed quickly, ensuring the container is tightly sealed after each use may be sufficient, but it increases the risk of degradation.

Section 4: Experimental Protocol - Purity Assessment via Stability-Indicating HPLC

This protocol provides a starting point for developing an analytical method to assess the purity of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride and detect potential degradation products.

Objective: To separate the parent compound from any degradation products.

1. Materials and Reagents:

  • 2-Methylpyrrolidine-3-carboxylic acid hydrochloride sample
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Water
  • Formic Acid (or other suitable buffer components like ammonium formate)
  • C18 Reverse-Phase HPLC Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Diluent: 50:50 Water:Acetonitrile
  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of diluent to make a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter if any particulates are visible.

3. HPLC Method Conditions (Starting Point):

  • Column: C18 Reverse-Phase Column
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 5 µL
  • Detector: UV/PDA at ~210 nm (as the compound lacks a strong chromophore) or CAD/ELSD.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 98 | 2 | | 15.0 | 5 | 95 | | 17.0 | 5 | 95 | | 17.1 | 98 | 2 | | 20.0 | 98 | 2 |

4. Analysis and Interpretation:

  • Inject a sample of a known fresh, high-purity "control" lot and compare its chromatogram to the sample .
  • Look for the appearance of new peaks (degradants) or a decrease in the area of the main peak.
  • The method is considered "stability-indicating" if all degradation products are fully resolved from the main peak. Further validation through forced degradation studies is required to confirm this.[7]
References
  • Vertex AI Search, Grounding API Redirect. (n.d.). PYRROLIDINE FOR SYNTHESIS - Loba Chemie.
  • Guidechem. (2024, May 11). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • Benchchem. (n.d.). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Pyrrolidine.
  • Pharmaceutical labeling machine manufacturer from China. (2024, July 22). Different Drug Storage Conditions.
  • (2025, September 4). Impact of Storage Conditions on Drug Shelf Life.
  • Benchchem. (n.d.). Technical Support Center: 2-(2-Aminoethyl)-1-methylpyrrolidine - Stability and Degradation Pathways.
  • ChemScene. (n.d.). 1099646-61-3 | (S)-Methyl pyrrolidine-3-carboxylate hydrochloride.
  • PubMed Central. (2017, December 15). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1.
  • FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • ChemScene. (n.d.). 1384805-69-9 | 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride.
  • PubMed. (2017, December 15). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1.
  • ResearchGate. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation.
  • Annex Publishers. (n.d.). Stability Indicating Method Development and Validation for the Determination of Armodafinil in Pharmaceutical Tablet Dosage Form by RP-HPLC.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methylpyrrolidine-3-carboxylic Acid Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride.

Synthesizing this specific pyrrolidine derivative presents unique challenges: stereocenter epimerization during the initial Michael addition, stalled intermediates during reductive cyclization, and catastrophic product loss during the final isolation of the highly polar hydrochloride salt. This guide addresses the root causality of these issues and provides field-proven, self-validating protocols to maximize your yield.

Diagnostic Workflow: Isolation & Yield Optimization

TroubleshootingWorkflow Start Boc-Protected Precursor Deprotect Deprotection (HCl) Start->Deprotect Aq Aqueous Workup? Deprotect->Aq Loss Yield < 20% (Product in Aq. Phase) Aq->Loss Yes Anhydrous Anhydrous HCl in Dioxane Aq->Anhydrous No Loss->Anhydrous Revise Protocol Precip Ether Precipitation Anhydrous->Precip Success High Yield HCl Salt (>90%) Precip->Success

Caption: Workflow for troubleshooting isolation of highly polar pyrrolidine-3-carboxylic acid salts.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I experiencing massive product loss during the isolation of the final hydrochloride salt? Mechanistic Causality: 2-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS 2716849-55-5)[1] is a highly polar, zwitterionic-like amino acid salt. If you use aqueous HCl for Boc-deprotection or attempt an aqueous workup, the product will remain entirely in the aqueous phase due to its immense hydration energy[2]. Furthermore, the salt is highly hygroscopic; exposure to ambient humidity during rotary evaporation often turns it into an intractable gum rather than a crystalline solid. The Fix: Shift to strictly anhydrous conditions. Use 4M HCl in 1,4-dioxane. Upon completion, do not add water. Instead, precipitate the salt directly from the reaction mixture using cold anhydrous diethyl ether.

Q2: My reductive cyclization (using Pd/C and H₂) of the Michael adduct stalls, yielding a mixture of uncyclized amino ester and the target pyrrolidine. How can I drive this to completion? Mechanistic Causality: The synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives via Michael addition of nitroalkanes yields a nitro-enoate intermediate[3]. The reduction of the nitro group to an amine is kinetically fast, but the subsequent intramolecular cyclization requires the formation of an imine/enamine intermediate. If the solvent lacks a mild acidic proton, the cyclization step becomes the bottleneck, leading to catalyst poisoning by unreacted amines. The Fix: Conduct the hydrogenation in methanol with a catalytic amount of acetic acid to facilitate imine formation, and maintain a hydrogen pressure of at least 40 bar (approx. 580 psi)[4]. Heating the reaction to 30–60 °C is often required to push the conversion past 99%[4].

Q3: I am getting poor diastereomeric excess (d.e.) during the initial Michael addition, which translates to a low isolated yield of the desired (2S,3R) isomer. What is failing here? Mechanistic Causality: The stereocenters at C2 and C3 are set during the initial Michael addition. High temperatures or highly polar aprotic solvents can disrupt the delicate hydrogen-bonding transition state of the organocatalyst, leading to epimerization or poor facial selectivity. The Fix: Lower the reaction temperature to 0 °C and use non-polar solvents like methylcyclohexane. This tightens the transition state, which has been shown to improve enantiomeric excess to >97%[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as "self-validating systems." Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: One-Pot Reductive Cyclization of Nitro-Enoates

Objective: Achieve >99% conversion of the nitro-enoate to the pyrrolidine core without catalyst poisoning.

  • Setup: In a Hastelloy or stainless steel autoclave, dissolve the nitro-enoate intermediate (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration.

  • Catalyst & Additive: Add 10% Pd/C (10 wt% relative to substrate) and glacial acetic acid (0.2 eq)[3].

  • Pressurization: Purge the vessel with argon 3 times to remove oxygen, then purge with hydrogen 3 times. Pressurize the reactor to 40 bar H₂[4].

  • Reaction: Stir vigorously (800 rpm) at 30 °C for 18 hours[4].

  • Self-Validation Checkpoint: Monitor hydrogen uptake via a mass flow controller. The reaction is only complete when H₂ consumption completely ceases. Take a 50 µL aliquot, filter through a syringe filter, and analyze via LC-MS. You must observe the complete disappearance of the nitro mass [M⁺] and the exclusive appearance of the cyclized mass[M-H₂O]⁺.

  • Workup: Filter the catalyst through a tightly packed pad of Celite under an argon blanket (Pd/C can be pyrophoric). Concentrate the filtrate under reduced pressure.

Protocol B: Anhydrous Boc-Deprotection & Salt Isolation

Objective: Isolate the highly polar hydrochloride salt in >90% yield without aqueous loss.

  • Setup: Dissolve the Boc-protected 2-methylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a 0.1 M concentration under an argon atmosphere.

  • Reagent Addition: Dropwise add 4M HCl in 1,4-dioxane (10.0 eq) at 0 °C to control the initial exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Take a 10 µL aliquot, evaporate it to dryness, reconstitute in MeOH, and spot on a TLC plate (Ninhydrin stain). Heat the plate. A bright purple spot at Rf 0.1 confirms primary/secondary amine formation, while the complete disappearance of the UV-active starting material at Rf 0.6 validates 100% deprotection.

  • Precipitation: Add 5 volumes of ice-cold anhydrous diethyl ether directly to the reaction flask. Vigorously stir for 15 minutes until a dense white precipitate forms.

  • Isolation: Filter the solid rapidly using a Buchner funnel under a stream of dry nitrogen to prevent hygroscopic deliquescence. Wash with additional cold ether and dry in a vacuum oven at 40 °C for 12 hours.

Quantitative Optimization Metrics

The table below summarizes the quantitative impact of optimizing key reaction parameters based on field data and literature precedent.

Synthesis StepCommon Failure ModeOptimized ParameterYield / Purity Impact
Michael Addition Epimerization at 25 °CCool to 0 °C, use methylcyclohexane+35% Yield (Isolated d.e. >97%)
Reductive Cyclization Stalled imine formationAdd 0.2 eq AcOH, pressurize to 40 bar H₂+40% Yield (Drives to full conversion)
Boc-Deprotection Aqueous extraction lossAnhydrous HCl/Dioxane, Ether crash+60% Yield (Prevents hydration loss)

References

  • Source: sigmaaldrich.
  • Work-up procedures for reactions involving (R)
  • Source: core.ac.
  • Source: google.

Sources

Troubleshooting

optimizing HPLC mobile phase conditions for 2-Methylpyrrolidine-3-carboxylic acid hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for 2-Methylpyrrolidine-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for 2-Methylpyrrolidine-3-carboxylic acid hydrochloride .

As a highly polar, low-molecular-weight secondary amine with a carboxylic acid moiety, this compound presents severe challenges in traditional reversed-phase liquid chromatography (RPLC). It is essentially unretained on C18 columns and lacks a suitable chromophore for standard UV detection. This document provides a self-validating framework for optimizing Hydrophilic Interaction Liquid Chromatography (HILIC) mobile phase conditions to ensure reproducible retention, sharp peak symmetry, and reliable quantitation.

Standard Operating Procedure: Self-Validating HILIC-MS Protocol

Objective: Establish a baseline separation with built-in system suitability criteria. Mechanism: HILIC retains analytes by partitioning them between a highly organic mobile phase and an immobilized water-enriched layer on the[1].

Step 1: Column & Mobile Phase Preparation

  • Column: Select an Amide-bonded or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A (Aqueous): Dissolve ammonium formate in LC-MS grade water to a final concentration of 10 mM. Adjust the pH to exactly 3.0 using concentrated formic acid.

    • Causality: The 10 mM buffer provides the necessary ionic strength to mask surface silanols, preventing peak tailing of the basic [2].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile supplemented with 0.1% Formic Acid.

Step 2: Gradient Elution Setup

  • 0.0 - 1.0 min: 85% B (Isocratic hold to establish partitioning).

  • 1.0 - 6.0 min: Linear gradient from 85% B down to 50% B (Elutes the highly polar protonated compound).

  • 6.0 - 6.1 min: Rapid return to 85% B.

  • 6.1 - 10.0 min: Re-equilibration at 85% B.

    • Causality: HILIC columns require extensive re-equilibration (at least 10 column volumes) to restore the critical aqueous hydration layer. Inadequate re-equilibration leads to severe retention time drift.

Step 3: System Suitability Test (SST) & Self-Validation

  • Procedure: Inject a 10 µg/mL standard of 2-Methylpyrrolidine-3-carboxylic acid HCl.

  • Validation Criteria: The system is validated for sample analysis only if:

    • Retention Factor (k') ≥ 2.0. (If k' < 2.0, the compound is eluting too close to the void volume; increase initial %B to 90%).

    • USP Tailing Factor (Tf) is between 0.9 and 1.2. (If Tf > 1.2, verify the buffer concentration is exactly 10 mM and pH is strictly 3.0).

Workflow A 2-Methylpyrrolidine-3-carboxylic acid HCl (Highly Polar, Zwitterionic) B Select HILIC Stationary Phase (Amide or Zwitterionic) A->B C Set Mobile Phase Organic Modifier (60-90% Acetonitrile) B->C D Optimize Buffer & pH (10-20 mM Ammonium Formate, pH 3.0) C->D E Configure Detection (ESI-MS, CAD, or ELSD) D->E

HILIC Method Development Workflow for Polar Amino Acids

Quantitative Optimization Data

The following table summarizes the causal effects of mobile phase parameters on the chromatography of 2-Methylpyrrolidine-3-carboxylic acid.

Mobile Phase ParameterRange EvaluatedMechanistic Effect on AnalyteOptimized Value
Organic Modifier 50% - 95% ACNHigher ACN increases the volume of the immobilized aqueous layer, increasing retention (k'). <60% ACN causes peak collapse and loss of HILIC mechanism.85% ACN (Initial)
Buffer Concentration 2 mM - 50 mM<5 mM yields severe tailing due to unshielded silanol interactions. >20 mM causes ion suppression in ESI-MS and salt precipitation in high organic phases.10 mM - 20 mM
Mobile Phase pH 2.5 - 6.5pH 6.0 yields a zwitterionic state (broad, split peaks). pH 3.0 protonates the carboxylate, yielding a single cationic state for sharp peak symmetry.pH 3.0
Column Temperature 25°C - 50°CHigher temperatures reduce mobile phase viscosity, improving mass transfer and sharpening peaks, but slightly reduce overall retention.40°C
Troubleshooting Guides & FAQs

Q1: Why does 2-Methylpyrrolidine-3-carboxylic acid elute in the void volume on my C18 column? Causality & Solution: This compound is a highly polar amino acid derivative. In a standard reversed-phase (RPLC) environment, the highly aqueous mobile phase required to retain polar compounds fails because the molecule energetically prefers the mobile phase over the hydrophobic C18 stationary phase. Action: Transition immediately to HILIC. HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% Acetonitrile). Retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the [1].

Q2: I have switched to HILIC, but my peaks are severely tailing. How do I fix this? Causality & Solution: Peak tailing for basic compounds in HILIC is almost always caused by secondary electrostatic interactions between the positively charged pyrrolidine nitrogen and unreacted, negatively charged surface silanols on the silica support. Action: You must increase the ionic strength of your mobile phase to mask these interactions. Introduce a volatile buffer, such as 10 to 20 mM [2]. Do not rely solely on 0.1% formic acid, as it lacks the required to shield the silanol groups[3].

Q3: How does mobile phase pH affect the retention and peak shape of this specific compound? Causality & Solution: 2-Methylpyrrolidine-3-carboxylic acid is zwitterionic. It has two pKa values: one for the carboxylic acid (~pKa 2.0) and one for the pyrrolidine amine (~pKa 10.0). If you run the method at pH 6.0, the molecule exists as a zwitterion (both positive and negative charges), which leads to mixed-mode interactions with the stationary phase and broad elution profiles. Action: Adjust the aqueous mobile phase to pH 3.0. At this pH, the carboxylic acid is predominantly protonated (neutral), and the amine remains fully protonated (cationic). This forces the molecule into a single, predictable ionization state, significantly [4].

Q4: I cannot detect the compound using my UV-Vis detector at 254 nm. What detection method should I use? Causality & Solution: The molecule lacks any conjugated pi-systems or aromatic rings; its only chromophores are the carboxyl group and the amine, which only weakly absorb deep in the UV range (<210 nm). At these low wavelengths, solvents like formic acid and impurities will cause massive baseline drift and noise. Action: Employ mass spectrometry (ESI-MS) in positive ion mode, monitoring for the [M+H]+ ion (m/z ~130.1). Alternatively, if MS is unavailable, use a Universal Detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Troubleshooting Root Issue: Severe Peak Tailing C1 Cause: Secondary Silanol Interactions Root->C1 C2 Cause: Mixed Ionization States Root->C2 S1 Solution: Increase Buffer to 10-20 mM C1->S1 S2 Solution: Adjust to pH 3.0 (Protonate Carboxyl) C2->S2

Decision Tree for Troubleshooting Peak Tailing

References
  • [4] Title: Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column | Source: Waters Corporation | URL:[Link]

  • [2] Title: Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column | Source: HALO Columns | URL:[Link]

  • [1] Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique | Source: NIH (National Institutes of Health) | URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing Enantiomeric Excess in 2-Methylpyrrolidine-3-carboxylic Acid Hydrochloride Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address challenges in improving the enantiomeric excess (e....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address challenges in improving the enantiomeric excess (e.e.) of reactions involving 2-methylpyrrolidine-3-carboxylic acid hydrochloride and related pyrrolidine derivatives. As a senior application scientist, my goal is to offer not just protocols, but the underlying scientific reasoning to empower your experimental design and optimization.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial hurdles and questions that arise during the synthesis and application of chiral pyrrolidine derivatives.

Q1: My reaction is yielding a low enantiomeric excess. What are the most critical initial parameters to investigate?

A1: Low enantiomeric excess is a frequent challenge. Before delving into complex modifications, systematically evaluate these foundational parameters:

  • Reaction Temperature: Temperature is a powerful tool for enhancing enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to a higher e.e.[1][2][3]. Consider running your reaction at 0 °C, -20 °C, or even down to -78 °C. Be aware that this will likely increase the required reaction time[1].

  • Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role in the geometry of the transition state. A screening of solvents with varying polarities is highly recommended. Often, non-polar solvents can provide superior stereocontrol compared to polar ones[2]. For instance, in some Hofmann-Löffler-Freytag reactions to synthesize chiral pyrrolidines, THF was found to be a highly selective solvent[4].

  • Catalyst Loading: An insufficient amount of catalyst can lead to a significant, non-enantioselective background reaction, which will erode your overall e.e.[2]. It's advisable to incrementally increase the catalyst loading (e.g., from 1 to 20 mol%) to determine the optimal concentration[2].

Q2: Can the use of additives improve the enantioselectivity of my reaction?

A2: Yes, additives can have a profound effect on both the rate and enantioselectivity of a reaction. They can act as co-catalysts or influence the conformation of the primary catalyst.

  • Brønsted Acids: Weak acids, such as benzoic acid, can facilitate the catalytic cycle in reactions like Michael additions, leading to improved enantioselectivity[2].

  • Water: In certain organocatalytic reactions, a small, controlled amount of water can be beneficial. It can aid in proton transfer steps or help organize the transition state into a more compact and ordered arrangement, thereby improving both reaction rate and enantioselectivity[2].

  • Lewis Acids: For reactions that involve N-acylated prolinol derivatives, Lewis acids can influence both diastereoselectivity and enantioselectivity by chelating to both the catalyst and the substrate[2].

Q3: How critical is the purity of my starting materials and the reaction environment?

A3: The purity of all components and the reaction conditions are paramount for achieving high enantioselectivity.

  • Reagent and Solvent Purity: Impurities can act as catalyst poisons or participate in unwanted side reactions that can lower both yield and enantiomeric excess. Always use high-purity, and where necessary, anhydrous solvents and reagents[5].

  • Anhydrous Conditions: Many catalysts and reagents used in asymmetric synthesis are highly sensitive to moisture. Ensure all glassware is rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation[5].

Q4: My reaction has stalled or shows very low conversion. What are the likely culprits?

A4: Low conversion can often be traced back to issues with the catalyst or reaction conditions.

  • Catalyst Deactivation: The chiral catalyst may have degraded due to exposure to air, moisture, or impurities in the reagents or solvent. Some catalysts can also be deactivated by byproducts formed during the reaction[5].

  • Incorrect Temperature: The reaction may have a specific activation temperature. If the temperature is too low, the reaction may not have enough energy to proceed at a reasonable rate. Conversely, a temperature that is too high can lead to catalyst decomposition[5].

Section 2: Troubleshooting Guide: A Deeper Dive

This section provides more detailed, scenario-based troubleshooting advice.

Issue 1: Consistently Low Enantiomeric Excess (<50% e.e.)

If you are consistently observing low enantiomeric excess despite initial optimizations, a more systematic approach is required.

Potential Cause: The intrinsic selectivity of the catalyst system for your specific substrate is low.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for consistently low enantiomeric excess.

Detailed Steps:

  • Re-evaluate the Catalyst: The structure of the chiral catalyst is the primary determinant of enantioselectivity.

    • Steric and Electronic Tuning: Small modifications to the catalyst structure can have a large impact. For instance, introducing bulkier substituents can enhance steric shielding and improve facial selectivity[1]. The electronic properties of the catalyst can also be tuned to optimize its interaction with the substrate.

    • Alternative Catalyst Systems: Explore different classes of catalysts. For pyrrolidine synthesis, options include metal catalysts with chiral ligands (e.g., Co or Ni with BOX ligands) or organocatalysts like chiral phosphoric acids[6][7][8].

  • Systematic Optimization of Reaction Parameters:

    • Solvent Screening: Create a solvent screening table to systematically test a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., alcohols), if compatible with your reaction.

    • Temperature Profiling: Run the reaction at a range of temperatures (e.g., room temperature, 0°C, -20°C, -40°C, -78°C) to determine the effect on enantioselectivity.

    • Concentration Effects: Varying the concentration of the reactants can sometimes influence the aggregation state of the catalyst or the relative rates of the desired and background reactions.

Issue 2: Poor Diastereoselectivity in Reactions Forming Multiple Chiral Centers

When forming a second chiral center in a molecule that already contains one, controlling diastereoselectivity is as important as enantioselectivity.

Potential Cause: The existing chiral center is not effectively directing the stereochemistry of the newly forming center, or the catalyst's influence is not overriding the substrate's inherent bias.

Troubleshooting Strategies:

  • Catalyst Control vs. Substrate Control: Determine whether the reaction is under catalyst or substrate control. This can be done by running the reaction with both enantiomers of the catalyst. If the major diastereomer produced changes, the reaction is under catalyst control.

  • "Match" and "Mismatch" Effects: When using a chiral catalyst with a chiral substrate, you may encounter "matched" and "mismatched" pairs. The "matched" pair will give high diastereoselectivity, while the "mismatched" pair will give poor diastereoselectivity. If you suspect a mismatched pair, using the other enantiomer of the catalyst may solve the problem.

  • Blocking Groups and Directing Groups: In some cases, the strategic use of protecting or directing groups on the substrate can enhance diastereoselectivity by sterically blocking one face of the molecule or by coordinating to the catalyst.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Optimizing Reaction Temperature

This protocol provides a general framework for investigating the effect of temperature on enantiomeric excess.

  • Setup: Prepare identical reaction mixtures in separate flasks, each equipped with a magnetic stirrer and under an inert atmosphere.

  • Temperature Control: Place each flask in a cooling bath set to the desired temperature (e.g., 25°C, 0°C, -20°C, -40°C, -78°C).

  • Reaction Initiation: Once the reaction mixtures have reached the target temperature, initiate the reaction by adding the final reagent.

  • Monitoring: Monitor the progress of each reaction by a suitable method (e.g., TLC, GC, or LC-MS).

  • Work-up and Analysis: Once the reactions are complete, perform an identical work-up procedure for each. Determine the enantiomeric excess of the product from each reaction using chiral HPLC or GC.

Data Presentation: Impact of Solvent and Temperature

The following table illustrates the hypothetical effect of solvent and temperature on the enantiomeric excess of a generic reaction.

EntrySolventTemperature (°C)Yield (%)e.e. (%)
1Toluene259575
2Toluene09288
3Toluene-208595
4THF259860
5THF09675
6THF-209085
7CH2Cl2259370
8CH2Cl209182
9CH2Cl2-208891
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess is crucial for optimizing your reaction.

  • Sample Preparation:

    • Take a small aliquot of the crude reaction mixture.

    • Pass it through a small plug of silica gel with a suitable solvent to remove the catalyst and baseline impurities.

    • Concentrate the filtered sample.

    • Dissolve the residue in the HPLC mobile phase to a concentration of approximately 1 mg/mL[5].

  • Method Development:

    • Start with a common mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10) on a polysaccharide-based chiral column (e.g., Chiralcel® OD-H)[9].

    • If the enantiomers do not separate, systematically vary the mobile phase composition.

    • Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and resolution[5].

  • Quantification:

    • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100[5]

Caption: Workflow for determining enantiomeric excess by chiral HPLC.

Section 4: Advanced Concepts in Asymmetric Synthesis

For those looking to push the boundaries of enantioselectivity, understanding these advanced concepts is key.

Chiral Auxiliaries

A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed. (R)-3-(Boc-amino)pyrrolidine is an example of a versatile chiral auxiliary[10]. The choice of a suitable chiral auxiliary is critical and depends on the specific reaction and substrate.

Organocatalysis

Chiral pyrrolidine derivatives are widely used as organocatalysts. They typically operate by forming a chiral enamine or iminium ion intermediate with the substrate, which then directs the stereoselective attack of the nucleophile or electrophile[10][11]. The design of the organocatalyst, including the steric and electronic nature of its substituents, is crucial for achieving high enantioselectivity.

Kinetic Resolution

Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This can be an effective way to obtain enantiomerically enriched material, although the maximum theoretical yield for the desired enantiomer is 50%.

References

  • Wang, X., Xue, J., & Rong, Z.-Q. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(28), 15456–15464. [Link]

  • Wang, X., Xue, J., & Rong, Z.-Q. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. American Chemical Society. [Link]

  • List, B., & Pupo, G. (2020). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

  • Reddy, P. A., & Kumar, K. S. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. RSC Publishing. [Link]

  • Kanger, T., & Laars, M. (2014). Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis. ResearchGate. [Link]

  • Knowles, R. R., & Arnold, J. S. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]

  • Alexakis, A., & Bäckvall, J.-E. (2002). Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions. Journal of the American Chemical Society. [Link]

  • Pate, B. D., & Novikov, A. S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Fiveable. (2025). Enantiomeric Excess: Organic Chemistry Study Guide. [Link]

  • Pate, B. D., & Novikov, A. S. (2024). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

  • Borrego, M., & Lavilla, R. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • Borrego, M., & Lavilla, R. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. PMC. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Anslyn, E. V., & Joyce, L. A. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed. [Link]

  • Anslyn, E. V., & Joyce, L. A. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • R Discovery. (n.d.). Determination Of Enantiomeric Excess Research Articles. [Link]

  • Anslyn, E. V., & Joyce, L. A. (2015). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry. [Link]

  • Fogassy, E., & Nemák, K. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. [Link]

Sources

Reference Data & Comparative Studies

Validation

Catalyst Comparison Guide: Methylpyrrolidine-3-carboxylic Acid vs. Proline Derivatives in Asymmetric Organocatalysis

Executive Summary The advent of asymmetric organocatalysis has fundamentally shifted how synthetic chemists approach carbon-carbon bond formation. For decades, the naturally occurring α-amino acid L-proline has served as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of asymmetric organocatalysis has fundamentally shifted how synthetic chemists approach carbon-carbon bond formation. For decades, the naturally occurring α-amino acid L-proline has served as the gold-standard catalyst, operating via an enamine-activation mechanism to deliver high enantioselectivity in Aldol, Michael, and Mannich reactions[1]. However, L-proline possesses a rigid stereochemical bias, predominantly yielding syn-diastereomers in Mannich-type transformations[1].

To access the opposite stereoisomers, researchers have developed β-amino acid structural isomers, specifically pyrrolidine-3-carboxylic acid and its alkylated derivatives such as (3R,5R)-5-methylpyrrolidine-3-carboxylic acid and 2-methylpyrrolidine-3-carboxylic acid hydrochloride [2]. This guide provides an objective, data-driven comparison of these two catalyst classes, detailing the mechanistic causality behind their divergent stereocontrol and providing validated experimental protocols for their application in drug development.

Mechanistic Divergence: The Alpha vs. Beta Acid Shift

The defining difference between L-proline and methylpyrrolidine-3-carboxylic acid derivatives lies in the spatial positioning of the carboxylic acid moiety, which acts as a Brønsted acid to direct the incoming electrophile during the transition state[1].

  • L-Proline (α-position, C2): The carboxylic acid is adjacent to the secondary amine. Upon condensation with a ketone or aldehyde, it forms an enamine intermediate. The C2-carboxylate hydrogen-bonds with the electrophile (e.g., an imine), locking it in a highly organized transition state that forces the electrophile to approach from the si-face of the enamine. This exclusively yields the syn-Mannich adduct [3].

  • Methylpyrrolidine-3-carboxylic acid (β-position, C3): Shifting the carboxylic acid to the C3 position drastically alters the transition state geometry. The increased distance between the enamine nitrogen and the directing acid group forces the enamine into a different preferred conformation. The C3-carboxylate now directs the electrophile to approach from the re-face, completely reversing the simple diastereoselection to yield the anti-Mannich adduct [2]. The addition of a methyl group (e.g., at C2 or C5) further enhances this stereocontrol by introducing steric bulk that prevents competitive transition states[2].

G Start Ketone/Aldehyde + Imine Proline L-Proline (α-Amino Acid) Start->Proline BetaProline Methylpyrrolidine-3-carboxylic acid (β-Amino Acid) Start->BetaProline EnamineSyn Enamine Transition State (C2-COOH directs si-face) Proline->EnamineSyn Enamine Formation EnamineAnti Enamine Transition State (C3-COOH directs re-face) BetaProline->EnamineAnti Enamine Formation SynProduct Syn-Mannich Adduct (>99:1 dr) EnamineSyn->SynProduct si-face attack AntiProduct Anti-Mannich Adduct (>99:1 dr) EnamineAnti->AntiProduct re-face attack

Mechanistic divergence of enamine transition states in organocatalysis.

Comparative Catalytic Performance

The efficacy of these catalysts is quantitatively measured by product yield, enantiomeric excess (ee%), and diastereomeric ratio (dr). The table below summarizes the head-to-head performance of L-proline versus β-proline derivatives in the direct asymmetric Mannich reaction of unmodified ketones with α-imino esters[1][2].

CatalystStructural ClassPrimary Stereochemical OutcomeTypical Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Optimal Substrates
L-Proline α-Amino AcidSyn-selective80 - 92%>99:1 (syn:anti)>95%Ketones, Aldehydes
(R)-Pyrrolidine-3-carboxylic acid β-Amino AcidAnti-selective85 - 95%>99:1 (anti:syn)99%Unmodified Ketones
(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid Substituted β-Amino AcidAnti-selective88 - 94%>99:1 (anti:syn)>99%Aldehydes

Data Interpretation: While L-proline is highly effective for syn-products, it fails to produce anti-isomers. Conversely, the 3-carboxylic acid derivatives act as perfect complementary catalysts. Notably, while unsubstituted 3-pyrrolidinecarboxylic acid is excellent for ketones, the sterically tuned 5-methyl and 2-methyl derivatives show superior kinetic profiles and enantioselectivities when dealing with highly reactive aliphatic aldehydes[2].

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. The reactions are run under mild, environmentally benign conditions (e.g., in 2-propanol at room temperature)[2].

Workflow Step1 1. Reagent Prep Equilibrate substrates Step2 2. Catalyst Addition 5-10 mol% loading Step1->Step2 Step3 3. Reaction Stir at RT in 2-PrOH Step2->Step3 Step4 4. Quench & Extract Aq. NH4Cl / EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Standardized experimental workflow for asymmetric Mannich reactions.

Protocol A: L-Proline Catalyzed Syn-Mannich Reaction

Objective: Synthesis of syn-β-amino carbonyl derivatives.

  • Preparation: In a dry 10 mL round-bottom flask, dissolve the α-imino ester (0.5 mmol, 1.0 equiv) in 2.0 mL of anhydrous DMSO or 2-propanol.

  • Ketone Addition: Add the unmodified ketone (1.0 mmol, 2.0 equiv) to the stirring solution.

  • Catalysis: Add L-proline (11.5 mg, 0.10 mmol, 20 mol%). Stir the mixture vigorously at room temperature (20–25 °C) for 12–24 hours until TLC indicates complete consumption of the imine.

  • Workup: Quench the reaction with half-saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc). Analyze the purified product via ¹H-NMR to confirm the syn-coupling constant ( J ≈ 4-5 Hz for adjacent chiral centers)[3].

Protocol B: Methylpyrrolidine-3-carboxylic Acid Catalyzed Anti-Mannich Reaction

Objective: Synthesis of anti-β-amino carbonyl derivatives.

  • Preparation: In a reaction vial, dissolve the α-imino ester (0.5 mmol, 1.0 equiv) in 2.0 mL of 2-propanol (2-PrOH)[2].

  • Aldehyde/Ketone Addition: Add the ketone or aldehyde donor (1.0 mmol, 2.0 equiv).

  • Catalysis: Add the selected β-proline derivative, such as (3R,5R)-5-methylpyrrolidine-3-carboxylic acid or 2-methylpyrrolidine-3-carboxylic acid hydrochloride (5-10 mol%). Note: If using the hydrochloride salt, add an equimolar amount of a mild base like N-methylmorpholine to liberate the free amine.

  • Reaction: Stir at room temperature for 2–14 hours. The β-amino acid catalysts often exhibit faster reaction kinetics than L-proline due to reduced steric hindrance at the α-position[2].

  • Validation: Follow the same extraction protocol as above. Analyze via ¹H-NMR; the anti-diastereomer is validated by a distinctly different coupling constant ( J ≈ 7-9 Hz) compared to the syn-adduct.

Conclusion & Catalyst Selection Matrix

The choice between L-proline and methylpyrrolidine-3-carboxylic acid derivatives is not a matter of one being universally superior, but rather a strategic selection based on the desired stereochemical architecture of the target molecule.

  • Select L-Proline when the synthetic route demands a syn-diastereomer , particularly when working with simple ketone donors.

  • Select Methylpyrrolidine-3-carboxylic acid derivatives when the target is an anti-diastereomer . These catalysts are indispensable for accessing complex β-amino acid precursors common in modern drug discovery, offering high atom economy and eliminating the need for pre-activated substrates[2].

References

  • A Comparative Guide to (R)
  • 3-Pyrrolidinecarboxylic Acid for Direct Catalytic Asymmetric anti-Mannich-Type Reactions of Unmodified Ketones Journal of the American Chemical Society (ACS Public
  • 10.1: Chiral Proline Based Reactions Chemistry LibreTexts

Sources

Comparative

comparative binding affinity of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride analogs

Title: Comparative Binding Affinity of 2-Methylpyrrolidine-3-Carboxylic Acid Hydrochloride Analogs: A Focus on HBV Capsid Assembly Modulators Executive Summary As a Senior Application Scientist evaluating antiviral scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Binding Affinity of 2-Methylpyrrolidine-3-Carboxylic Acid Hydrochloride Analogs: A Focus on HBV Capsid Assembly Modulators

Executive Summary

As a Senior Application Scientist evaluating antiviral scaffolds, I frequently analyze how minor functional group modifications dictate target engagement and downstream efficacy. The compound 2-methylpyrrolidine-3-carboxylic acid hydrochloride serves as a highly modular core scaffold in the synthesis of pyrrole-based Hepatitis B virus (HBV) Capsid Assembly Modulators (CAMs)[1]. CAMs disrupt the viral life cycle by binding to the dimer-dimer interface of the HBV core protein (Cp), either accelerating the formation of morphologically intact but empty capsids (CAM-N) or misdirecting assembly into aberrant structures (CAM-A)[2].

In this guide, we objectively compare the binding affinities and antiviral efficacies of novel 2-methylpyrrolidine-3-carboxylic acid analogs (such as CU15, JNJ-6379, and GLP-26) against legacy CAM-N (NVR 3-778) and CAM-A (BAY 41-4109) alternatives, providing actionable experimental workflows for lead optimization.

Mechanistic Causality: Why the Pyrrolidine-Pyrrole Scaffold Excels

When designing CAMs, the primary thermodynamic challenge is overcoming the desolvation penalty of polar groups within the hydrophobic pockets (L1, L2, L3) of the Cp interface[3]. The superiority of the 2-methylpyrrolidine-3-carboxylic acid scaffold is driven by two structural causalities:

  • Hydrophobic Maximization in the L3 Pocket: The 2-methylpyrrolidine ring effectively projects hydrophobic side chains into the solvent-accessible L3 region, maximizing nonpolar interactions and stabilizing the dimer-dimer interface[4].

  • The L140B Double Hydrogen Bond: Legacy CAM-N compounds like NVR 3-778 rely on a single hydrogen bond with the T142B residue[4]. In contrast, incorporating a pyrrole scaffold with sulfonamide or glyoxamide moieties onto the 2-methylpyrrolidine core enables the formation of double hydrogen bonds with the L140B residue[4]. This specific mechanistic shift—trading a single H-bond at T142B for a double H-bond at L140B—significantly lowers the overall electrostatic penalty, driving the observed in advanced analogs like CU15[5].

G cluster_0 Capsid Assembly Modulation Cp HBV Core Protein (Dimers) CAM_N CAM-N Binding (e.g., CU15) Cp->CAM_N L140B Double H-Bond CAM_A CAM-A Binding (e.g., BAY 41-4109) Cp->CAM_A Hydrophobic Pocket Normal Morphologically Intact Empty Capsid CAM_N->Normal Accelerates Assembly Aberrant Aberrant/Irregular Capsid Structures CAM_A->Aberrant Misdirects Assembly Block Inhibition of pgRNA Encapsidation Normal->Block Aberrant->Block

Fig 1: Mechanism of HBV capsid assembly modulation by pyrrole-pyrrolidine analogs.

Quantitative Comparison of Binding Affinity and Efficacy

The structural advantages of 2-methylpyrrolidine-3-carboxylic acid analogs translate directly into superior thermodynamic binding profiles and in vitro efficacy. Below is a comparative analysis of these analogs against standard alternatives, utilizing Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations and cell-based assays[4][6][7].

CompoundAnalog ClassPrimary H-Bond TargetH-Bond Energy ContributionAntiviral Potency ( EC50​ )
CU15 Pyrrolidine-Pyrrole (CAM-N)L140B (Double H-bond)OptimizedSub-nanomolar (< 1 nM)
JNJ-6379 Pyrrole Scaffold (CAM-N)L140B (Double H-bond)-1.16 kcal/mol10 - 33 nM
GLP-26 Pyrrole Scaffold (CAM-N)L140B (Double H-bond)-1.62 kcal/molHigh Potency
NVR 3-778 Reference CAM-NT142B (Single H-bond)-1.25 kcal/molModerate
BAY 41-4109 HAP Series (CAM-A)N/A (Hydrophobic driven)Weak / None~ 120 nM

Experimental Workflows: A Self-Validating Protocol

To ensure trustworthiness in lead optimization, binding affinity and efficacy must be evaluated using a self-validating orthogonal approach. The following protocol details the causality behind each step to prevent false positives.

Step 1: Recombinant CoreND Expression & Purification Causality: Using the N-terminal assembly domain (CoreND, amino acids 1-149) rather than the full-length protein prevents non-specific RNA binding from confounding the assembly kinetics[6].

  • Express CoreND in E. coli using a pET expression system.

  • Purify via size-exclusion chromatography (SEC) in a low-salt buffer (50 mM HEPES, pH 7.5) to maintain the dimeric state prior to compound addition.

Step 2: Differential Scanning Fluorimetry (Thermal Shift Assay) Causality: Binding affinity is indirectly measured by the stabilization of the Cp dimer. To create a self-validating system , you must run an inactive enantiomer (e.g., BAY 41-4109-IE) alongside the active compound[6]. If the inactive enantiomer also shifts the melting temperature ( Tm​ ), the interaction is non-specific aggregation, not true pocket binding.

  • Prepare a 10 µM solution of CoreND dimers in 50 mM HEPES, 150 mM NaCl.

  • Add SYPRO Orange dye (5x final concentration).

  • Spike in 2-methylpyrrolidine-3-carboxylic acid analogs (10 µM final) and the inactive enantiomer control in separate wells.

  • Perform a thermal melt from 25°C to 95°C (1°C/min) using a qPCR machine.

  • Calculate ΔTm​ . (Active analogs will shift Tm​ by >10°C, while the inactive enantiomer must show a 0°C shift to validate the assay)[6].

Step 3: Cell-Based Antiviral Efficacy (HepG2.2.15 Assay) Causality: Biochemical binding must translate to functional viral suppression. constitutively replicate HBV, providing a robust model for quantifying pgRNA encapsidation blockade[7].

  • Seed HepG2.2.15 cells at 5×104 cells/well in 96-well plates.

  • Treat with serial dilutions of the CAMs (0.1 nM to 10 µM) for 6 days, refreshing media and compound on day 3.

  • Extract intracellular core-associated HBV DNA and quantify via qPCR.

  • Calculate the EC50​ using non-linear regression.

G Syn Compound Synthesis (2-Methylpyrrolidine-3-carboxylic acid) MD In Silico Validation (MM/PBSA Binding Free Energy) Syn->MD TSA Thermal Shift Assay (DSF) Active vs. Inactive Enantiomer MD->TSA Cell HepG2.2.15 Cell Assay Quantify HBV DNA Reduction (EC50) TSA->Cell PK Pharmacokinetic Profiling Lead Selection (e.g., CU15) Cell->PK

Fig 2: Self-validating experimental workflow for evaluating CAM binding affinity.

Conclusion

The 2-methylpyrrolidine-3-carboxylic acid hydrochloride scaffold represents a significant leap in HBV CAM-N development. By enabling targeted double hydrogen bonding at the L140B residue and optimizing nonpolar contacts in the L3 pocket, analogs like CU15 and JNJ-6379 achieve sub-nanomolar binding affinities that far outpace legacy alternatives like NVR 3-778 and BAY 41-4109. For drug development professionals, prioritizing this scaffold in early-stage synthesis pipelines offers a validated, high-potency trajectory for antiviral therapeutics.

References

  • Ruengsatra, T., et al. "Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds." RSC Advances 13.41 (2023): 29004-29022. URL:[Link]

  • Lanjanian, H., et al. "Anti-HBV activity of the HBV capsid assembly modulator JNJ-56136379 across full-length genotype A-H clinical isolates and core site-directed mutants in vitro." ResearchGate (2020). URL:[Link]

  • Campagna, M. R., et al. "Structure and activity of HBV core inhibitors." ResearchGate (2013). URL:[Link]

Sources

Validation

A Guide to the Cross-Validation of NMR and Mass Spectrometry Data for 2-Methylpyrrolidine-3-carboxylic acid hydrochloride: An In Silico Approach

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, the confidence in a molecule's proposed structure underpins all subsequent biological and toxicological evaluations. This guide presents a comprehensive, in-depth comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural verification of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride.

Given the absence of readily available experimental spectral data for this specific compound in the public domain, this guide will pioneer an in silico cross-validation methodology. By leveraging high-fidelity spectral prediction algorithms, we will demonstrate how the complementary nature of NMR and MS can be harnessed to build a robust and self-validating structural hypothesis. This approach is not merely a workaround in the absence of experimental data but also serves as a powerful predictive tool to guide future analytical work and spectral interpretation.

The Symbiotic Relationship of NMR and Mass Spectrometry in Structural Elucidation

At the heart of structural chemistry lies the synergy between NMR and MS. While MS provides the precise molecular weight and elemental composition, offering a global view of the molecule, NMR delves into the intricate local chemical environments of individual atoms, revealing the connectivity and spatial arrangement of the molecular framework.[1]

  • Mass Spectrometry (MS): This technique provides the molecular formula by accurately measuring the mass-to-charge ratio (m/z) of the parent ion. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) experiments offer crucial clues about the molecule's substructures.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. Chemical shifts, coupling constants, and through-space correlations (in 2D NMR) allow for the assembly of the carbon-hydrogen framework and the determination of stereochemistry.[2][3]

The cross-validation of data from these two orthogonal techniques provides a powerful mechanism for error checking and builds a high degree of confidence in the proposed structure.

Predicted Spectroscopic Data for 2-Methylpyrrolidine-3-carboxylic acid hydrochloride

To illustrate the cross-validation process, we will utilize predicted ¹H NMR, ¹³C NMR, and mass spectral data for 2-Methylpyrrolidine-3-carboxylic acid hydrochloride. These predictions are generated using established computational methods and machine learning algorithms.[4][5][6]

Molecular Structure:

Caption: Workflow for the in silico cross-validation of NMR and MS data.

Step 1: Molecular Formula Confirmation (MS)

The first step is to use the high-resolution mass spectrometry prediction to confirm the elemental composition. The predicted accurate mass of the protonated free base ([M-Cl-H]⁺) should be consistent with the molecular formula C₆H₁₁NO₂.

Step 2: Assembling the Carbon-Hydrogen Framework (NMR)

The predicted ¹H and ¹³C NMR spectra are then used to piece together the molecule's backbone.

  • ¹³C NMR: The presence of six distinct carbon signals in the predicted ¹³C NMR spectrum is consistent with the six carbon atoms in the proposed structure. The chemical shifts align with the expected environments: one methyl, two methylenes, two methines, and one carboxylic acid carbon.

  • ¹H NMR: The predicted ¹H NMR spectrum provides the connectivity. For instance, the doublet for the methyl group indicates it is adjacent to a single proton (the methine at C2). The integration values (3H, 2H, 1H, etc.) correspond to the number of protons in each unique environment.

Step 3: Cross-Validation of Substructures (MS and NMR)

This is the critical step where the data from both techniques are compared to see if they tell a consistent story.

  • The Pyrrolidine Ring: The presence of characteristic methylene and methine proton signals in the aliphatic region of the ¹H NMR spectrum, along with their corresponding carbons in the ¹³C NMR, supports the pyrrolidine ring structure. The fragmentation pattern in the predicted mass spectrum showing a loss of fragments corresponding to the ring cleavage would further corroborate this.

  • The Methyl Group: The doublet at ~1.3 ppm in the ¹H NMR is a strong indicator of a CH-CH₃ moiety. The corresponding carbon signal around 15-20 ppm in the ¹³C NMR confirms the presence of a methyl group.

  • The Carboxylic Acid Group: The downfield signal at ~170-180 ppm in the ¹³C NMR is characteristic of a carboxylic acid carbon. The broad singlet for the acidic proton in the ¹H NMR spectrum further supports this. The loss of 45 amu (COOH) in the predicted mass spectrum would be a key piece of corroborating evidence.

Step 4: Final Structural Confirmation

By systematically working through the predicted data and ensuring that the structural fragments suggested by MS fragmentation are consistent with the connectivity established by NMR, a high level of confidence in the proposed structure of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride can be achieved.

Experimental Protocols for In Silico Analysis

While no physical experiments are being performed, a rigorous protocol for the in silico analysis is essential for reproducibility and trustworthiness.

Protocol 1: NMR Spectra Prediction

  • Select Prediction Tool: Utilize a reputable online NMR prediction tool such as NMRDB.org, PROSPRE, or CASPRE. [4]2. Input Structure: Draw the structure of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride in the provided chemical editor or input its SMILES or InChI string.

  • Set Parameters: Specify the solvent (e.g., D₂O or DMSO-d₆) and the spectrometer frequency (e.g., 400 MHz for ¹H).

  • Generate Spectra: Initiate the prediction for both ¹H and ¹³C NMR.

  • Record Data: Tabulate the predicted chemical shifts, multiplicities, and integration values.

Protocol 2: Mass Spectrum Prediction

  • Select Prediction Tool: Use a mass spectrometry prediction tool such as CFM-ID or the fragment generator in the MS Toolbox.

  • Input Structure: Provide the structure of 2-Methylpyrrolidine-3-carboxylic acid.

  • Set Ionization Mode: Select a suitable ionization mode, such as Electrospray Ionization (ESI) in positive mode.

  • Predict Fragmentation: Generate the predicted MS/MS fragmentation pattern.

  • Analyze Fragments: Identify the m/z values of the major fragments and propose their structures.

Conclusion

The cross-validation of NMR and mass spectrometry data is an indispensable process in the structural elucidation of chemical compounds. This guide has demonstrated that even in the absence of experimental data, a robust and scientifically sound structural verification can be performed using an in silico approach. By systematically analyzing and comparing predicted NMR and MS data, researchers can build a strong, self-validating case for a proposed molecular structure. This methodology not only serves as a powerful predictive tool but also reinforces the fundamental principles of structural analysis, providing a logical framework for interpreting future experimental results. For professionals in drug development, mastering this integrated analytical approach is paramount for ensuring the integrity and quality of their research.

References

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved March 17, 2026, from [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved March 17, 2026, from [Link]

  • Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved March 17, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methylpyrrolidine. In NIST Chemistry WebBook. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). Retrieved March 17, 2026, from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 17, 2026, from [Link]

  • WhatIs. (2026, February 26). Challenging structure elucidation examples using combined NMR, MS, IR data. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved March 17, 2026, from [Link]

  • American Chemical Society. (2025, December 15). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. Retrieved March 17, 2026, from [Link]

  • CompOmics. (n.d.). MS2PIP Server. Retrieved March 17, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved March 17, 2026, from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved March 17, 2026, from [Link]

  • The Royal Society of Chemistry. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved March 17, 2026, from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved March 17, 2026, from [Link]

  • YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR. Retrieved March 17, 2026, from [Link]

  • Chemical Substance Information. (n.d.). (2R,3R)-3-Methylpyrrolidine-2-carboxylic acid. Retrieved March 17, 2026, from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved March 17, 2026, from [Link]

  • The ISIC- EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved March 17, 2026, from [Link]

  • Academia.edu. (n.d.). Computational methods for NMR and MS for structure elucidation III: More advanced approaches. Retrieved March 17, 2026, from [Link]

  • Aires-de-Sousa, M., Hemmer, M., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • virtual Chemistry 3D. (2024, April 2). 13C NMR predictor. Retrieved March 17, 2026, from [Link]

  • mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved March 17, 2026, from [Link]

  • CFM-ID. (n.d.). Spectra Prediction. Retrieved March 17, 2026, from [Link]

  • MassBank. (n.d.). Home. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PubMed Central. Retrieved March 17, 2026, from [Link]

  • Academia.edu. (2019, October 25). Computational methods for NMR and MS for structure elucidation I: software for basic NMR. Retrieved March 17, 2026, from [Link]

  • American Elements. (n.d.). Methyl pyrrolidine-3-carboxylate hydrochloride. Retrieved March 17, 2026, from [Link]

  • ChemBK. (2024, April 9). (S)-2-Methylpyrrolidine-2-carboxylic acid (Hydrochloride). Retrieved March 17, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methylpyrrolidine-3-carboxylic acid hydrochloride

An authoritative operational guide for the safe handling, dispensing, and disposal of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS: 1803589-97-0). Designed for researchers and drug development professionals,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative operational guide for the safe handling, dispensing, and disposal of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride (CAS: 1803589-97-0). Designed for researchers and drug development professionals, this guide synthesizes regulatory safety standards with field-proven laboratory practices.

Executive Summary & Hazard Profile

2-Methylpyrrolidine-3-carboxylic acid hydrochloride is a highly valuable building block in peptidomimetic design and targeted protein degradation workflows. However, as a hydrochloride salt of a secondary amine and carboxylic acid, it presents specific logistical and safety challenges. It is a crystalline, hygroscopic powder that is classified under GHS as causing skin irritation (H315) , serious eye irritation (H319) , and respiratory tract irritation (H335) [1]. Safe handling requires strict adherence to barrier protection and dust-minimization protocols.

Mechanistic Hazard Analysis: The Causality of Irritation

Understanding why a chemical is hazardous is the first step in effective risk mitigation. The primary danger of 2-Methylpyrrolidine-3-carboxylic acid hydrochloride lies in its physical state and its dissociation chemistry.

When the fine airborne dust of this hydrochloride salt contacts the moisture inherent in human mucous membranes (eyes, respiratory tract) or sweat on the skin, it rapidly solvates. This solvation triggers the dissociation of the salt, releasing free protons ( H+ ) and chloride ions ( Cl− ). The resulting localized drop in pH denatures proteins in the corneal epithelium or stratum corneum, triggering a rapid inflammatory cascade[2].

Mechanism A 2-Methylpyrrolidine-3-carboxylic acid HCl (Dust) B Contact with Mucosa (Moisture) A->B Aerosolization C Salt Dissociation (Release of H+ & Cl-) B->C Solvation D Localized pH Drop (Tissue Acidification) C->D Protonation E Inflammatory Cascade (H315, H319, H335) D->E Cellular Damage

Mechanism of mucosal and dermal irritation from hydrochloride salt dust.

Personal Protective Equipment (PPE) Matrix

To prevent the solvation-driven irritation described above, a robust physical barrier must be maintained. The following table summarizes the quantitative and qualitative PPE standards required for handling this compound[3].

Equipment CategorySpecification / StandardCausality / Justification
Eye/Face Protection Tightly fitting safety gogglesPrevents corneal damage from acidic dust (H319). Standard safety glasses with side shields are insufficient against fine aerosols.
Hand Protection Nitrile rubber gloves (Min. thickness: 0.11 mm)Provides a robust physical barrier against dermal irritation (H315) and prevents sweat-induced salt dissociation on the skin.
Body Protection Anti-static, flame-retardant lab coatPrevents the accumulation of static charge that could inadvertently aerosolize the hygroscopic hydrochloride powder.
Respiratory Protection NIOSH N95 / EN 149 FFP2 (or half-mask with P3 filter)Mandatory if handling outside a fume hood to prevent the inhalation of respiratory irritants (H335).

Standard Operating Procedure (SOP): Handling & Dispensing

Objective: Safely transfer the compound from bulk storage to a reaction vessel without environmental contamination or personnel exposure.

  • Step 1: Environmental Setup Conduct all handling inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 0.5 m/s[3].

  • Step 2: Tool Selection Equip the workspace with anti-static weighing boats and grounded stainless-steel spatulas. Causality: Hydrochloride salts are highly prone to static cling. Ungrounded plastic spatulas can cause the powder to suddenly repel and aerosolize, directly increasing inhalation risk[2].

  • Step 3: Dispensing Protocol Allow the sealed chemical container to equilibrate to room temperature before opening. Causality: Opening a cold container introduces ambient humidity, causing condensation. This moisture will prematurely degrade the hygroscopic salt and cause clumping, ruining the reagent's stoichiometry. Carefully dispense the required mass by placing the spatula directly into the weighing boat rather than dropping the powder from a height.

  • Step 4: Post-Operation Decontamination Wipe down the analytical balance, spatulas, and fume hood surface with a damp, disposable microfiber cloth. Causality:Never dry sweep [3]. Dry sweeping or using compressed air will resuspend the irritating dust into the breathing zone. The moisture in the wet cloth safely dissolves and traps the acidic powder.

Workflow Step1 1. Environmental Setup Ensure Fume Hood Velocity >0.5 m/s Step2 2. PPE Donning Nitrile Gloves, EN166 Goggles, Lab Coat Step1->Step2 Step3 3. Dispensing Use Anti-Static Spatula to Prevent Dust Step2->Step3 Step4 4. Decontamination Wet-Wipe Surfaces (No Dry Sweeping) Step3->Step4 Step5 5. Waste Segregation Dispose as Acidic/Halogenated Organic Step4->Step5

Step-by-step operational workflow for handling acidic organic salts.

Spill Response & Waste Disposal Plan

Immediate and correct response to spills prevents long-term laboratory contamination and ensures regulatory compliance (P501)[1].

Immediate Spill Response:

  • Evacuate & Ventilate: If a large spill (>5 grams) occurs outside a fume hood, evacuate the immediate area and allow the laboratory's HVAC system to clear ambient dust for at least 15 minutes[1].

  • Containment: Do not use water directly on a bulk spill, as it will create a highly concentrated, corrosive localized acidic pool. Instead, cover the powder with a damp, inert absorbent material (e.g., diatomaceous earth or commercial spill sand)[1].

  • Neutralization: Sweep the absorbed material into a chemical waste container using a wet brush. Wash the spill site with a dilute sodium bicarbonate ( NaHCO3​ ) solution to neutralize any residual hydrochloric acid, followed by a final deionized water rinse.

Waste Disposal Categorization:

  • Solid Waste: Contaminated PPE, weighing boats, and spill cleanup materials must be placed in a sealed, labeled container designated for "Acidic Organic Solid Waste"[3].

  • Liquid Waste: If the compound is dissolved in an organic solvent during your assay, the resulting solution must be disposed of as Halogenated Organic Waste . Causality: The presence of the chloride ion ( Cl− ) requires specific high-temperature incineration protocols at waste facilities to prevent the formation of toxic dioxins during disposal[2].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
2-Methylpyrrolidine-3-carboxylic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.